molecular formula C11H14O3 B056993 3-(Benzyloxy)butanoic acid CAS No. 1135-38-2

3-(Benzyloxy)butanoic acid

Cat. No.: B056993
CAS No.: 1135-38-2
M. Wt: 194.23 g/mol
InChI Key: RVRIZGVVPBNJCQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)butanoic acid, also known as 3-(Benzyloxy)butanoic acid, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(7-11(12)13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRIZGVVPBNJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical and physical properties of 3-(Benzyloxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Benzyloxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)butanoic acid (CAS No. 1135-38-2) is a carboxylic acid derivative featuring a benzyloxy group at the third carbon position.[1] This structural motif, combining a chiral center with a versatile carboxylic acid handle and a protective benzyl ether, makes it a molecule of interest in various synthetic applications. Its analogs have been explored as building blocks in the synthesis of complex molecules, including pharmaceuticals.[2] This guide will delve into the known characteristics of this compound, providing both established data and inferred properties based on closely related structures.

Physicochemical Properties

Detailed experimental data for 3-(Benzyloxy)butanoic acid is not extensively available in public literature. The following table summarizes its known and predicted properties, drawing comparisons with analogous compounds where necessary to provide a more complete picture for the research community.

PropertyValueSource/Method
CAS Number 1135-38-2[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Not explicitly reported; likely a liquid or low-melting solid at room temperature.Inferred from analogs
Boiling Point Not reported. Expected to be higher than butanoic acid (164°C) due to increased molecular weight.[3]Inferred
Melting Point Not reported.
Solubility Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and chloroform.Inferred from structural features
pKa (Predicted) ~4.5Inferred from butanoic acid (pKa ~4.82) and the electron-withdrawing effect of the benzyloxy group.

Synthesis and Purification

A plausible and commonly employed synthetic route to 3-(Benzyloxy)butanoic acid involves the benzylation of a suitable precursor, such as ethyl 3-hydroxybutanoate, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of 3-(Benzyloxy)butanoic Acid

Step 1: Benzylation of Ethyl 3-hydroxybutanoate

  • To a stirred solution of ethyl 3-hydroxybutanoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain crude ethyl 3-(benzyloxy)butanoate.

Step 2: Hydrolysis to 3-(Benzyloxy)butanoic Acid

  • Dissolve the crude ethyl 3-(benzyloxy)butanoate in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the desired 3-(Benzyloxy)butanoic acid with a suitable organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the final product.

Purification:

The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

SynthesisWorkflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Hydrolysis A Ethyl 3-hydroxybutanoate B NaH, DMF, 0 °C A->B Deprotonation C Benzyl Bromide B->C Nucleophilic Attack D Ethyl 3-(benzyloxy)butanoate C->D Product Formation E Ethyl 3-(benzyloxy)butanoate F NaOH/KOH, EtOH/H₂O, Reflux E->F Saponification G Acidification (HCl) F->G Protonation H 3-(Benzyloxy)butanoic acid G->H Final Product

Caption: Synthetic workflow for 3-(Benzyloxy)butanoic acid.

Spectroscopic Characterization

SpectroscopyExpected Features
¹H NMR - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H).- Benzylic protons (-OCH₂Ph): ~4.5 ppm (singlet, 2H).- Methine proton (-CH(OBn)-): ~4.0-4.2 ppm (multiplet, 1H).- Methylene protons (-CH₂COOH): ~2.5-2.7 ppm (doublet of doublets, 2H).- Methyl protons (-CH₃): ~1.2-1.3 ppm (doublet, 3H).- Carboxylic acid proton (-COOH): A broad singlet, typically >10 ppm.[4][5]
¹³C NMR - Carbonyl carbon (-COOH): ~175-180 ppm.[5]- Aromatic carbons: ~127-138 ppm.- Benzylic carbon (-OCH₂Ph): ~70-72 ppm.- Methine carbon (-CH(OBn)-): ~75-78 ppm.- Methylene carbon (-CH₂COOH): ~40-42 ppm.- Methyl carbon (-CH₃): ~20-22 ppm.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid: ~2500-3300 cm⁻¹.[6][7]- A strong C=O stretch from the carbonyl group: ~1700-1725 cm⁻¹.[6][7]- C-O stretching bands for the ether and carboxylic acid.- C-H stretching for aromatic and aliphatic groups.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 194.[1]- Characteristic fragmentation patterns including the loss of the benzyl group (m/z = 91) and cleavage of the butanoic acid side chain.[8]

Reactivity and Potential Applications

The reactivity of 3-(Benzyloxy)butanoic acid is primarily dictated by its carboxylic acid functionality. It can undergo typical reactions of carboxylic acids, such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amidation: Conversion to amides via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The benzyl ether serves as a stable protecting group for the hydroxyl functionality, which can be removed under various conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂), to reveal the free hydroxyl group.

Potential Applications:

While specific applications for 3-(Benzyloxy)butanoic acid are not extensively documented, its structural features suggest its utility as a versatile intermediate in organic synthesis. For instance, related benzyloxy-protected butanoic acid derivatives are key intermediates in the synthesis of statins, a class of cholesterol-lowering drugs.[2] The chiral center and the ability to deprotect the hydroxyl group make it a valuable building block for creating complex, biologically active molecules.

Reactivity cluster_reactions Reactions of the Carboxylic Acid cluster_deprotection Deprotection of Benzyl Ether A 3-(Benzyloxy)butanoic acid B Esterification (R'OH, H⁺) A->B Forms Ester C Amidation (1. SOCl₂ 2. R'R''NH) A->C Forms Amide D Reduction (LiAlH₄) A->D Forms Alcohol E Catalytic Hydrogenation (H₂, Pd/C) A->E Forms Diol

Caption: Key reactions of 3-(Benzyloxy)butanoic acid.

Safety and Handling

Specific safety data for 3-(Benzyloxy)butanoic acid is limited. However, based on the properties of similar carboxylic acids and benzyl ethers, the following precautions should be observed:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Hazards: May cause skin and eye irritation or burns upon direct contact.[9] Ingestion may be harmful. The toxicological properties have not been fully investigated.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-(Benzyloxy)butanoic acid is a chiral building block with significant potential in synthetic organic and medicinal chemistry. While comprehensive experimental data is currently sparse, this guide provides a foundational understanding of its properties, synthesis, and reactivity based on available information and comparison with structurally related molecules. Further research into this compound is warranted to fully explore its utility in the development of novel chemical entities.

References

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An In-depth Technical Guide to the Structural Differences of (R)-3-(Benzyloxy)butanoic Acid and (S)-3-(Benzyloxy)butanoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise understanding and differentiation of enantiomers are paramount. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the structural distinctions between (R)-3-(Benzyloxy)butanoic acid and (S)-3-(Benzyloxy)butanoic acid, offering insights into their stereochemical nature and the analytical methodologies crucial for their differentiation and control.

The Foundation of Difference: Chirality and Molecular Asymmetry

(R)-3-(Benzyloxy)butanoic acid and (S)-3-(Benzyloxy)butanoic acid are enantiomers, a specific type of stereoisomer. Their identical molecular formula (C₁₁H₁₄O₃) and connectivity of atoms belie their distinct three-dimensional arrangements. This difference originates from the presence of a single chiral center, or stereocenter, at the third carbon atom of the butanoic acid chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a benzyloxy group, and a carboxymethyl group.

The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the absolute configuration at this chiral center as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).[1][2][3]

Assigning (R) and (S) Configurations

To assign the configuration, the four substituents attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority.[1][3]

  • -OCH₂Ph (Benzyloxy group): The oxygen atom has the highest atomic number (8).

  • -CH₂COOH (Carboxymethyl group): The carbon atom is bonded to two oxygen atoms (in the carboxyl group) and another carbon.

  • -CH₃ (Methyl group): The carbon atom is bonded to three hydrogen atoms.

  • -H (Hydrogen atom): The hydrogen atom has the lowest atomic number (1).

With the lowest priority group (hydrogen) oriented away from the observer, the sequence from the highest to the lowest priority of the remaining three groups is traced. For the (R)-enantiomer, this sequence is clockwise, while for the (S)-enantiomer, it is counter-clockwise.

Physical and Chemical Properties: A Tale of Sameness and Difference

Enantiomers share identical physical properties in an achiral environment.[4][5][6] This means that (R)-3-(Benzyloxy)butanoic acid and (S)-3-(Benzyloxy)butanoic acid have the same melting point, boiling point, density, and solubility in achiral solvents. Their chemical reactivity with achiral reagents is also identical.

The defining difference between these enantiomers lies in their interaction with plane-polarized light and with other chiral molecules.[4][5][7]

Optical Activity: The Signature of Chirality

Enantiomers are optically active, meaning they rotate the plane of polarized light.[7][8] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[9]

[α] = α / (l × c)

Where:

  • α is the observed rotation

  • l is the path length of the sample tube

  • c is the concentration of the solution

Analytical Techniques for Enantiomeric Differentiation

Given their identical properties in an achiral environment, specialized analytical techniques are required to distinguish and quantify the enantiomers of 3-(Benzyloxy)butanoic acid.

Polarimetry

As discussed, polarimetry is the foundational technique for determining the optical activity of a chiral compound. While it can confirm the presence of an enantiomerically enriched sample and measure the extent of this enrichment (enantiomeric excess), it cannot identify the absolute configuration without a known standard.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[8][10][11][12] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10][12]

For acidic compounds like 3-(Benzyloxy)butanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[3] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP.

Hypothetical Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar organic solvent (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[8]

  • Detection: UV detection at a wavelength where the benzyloxy group absorbs (around 254 nm).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Temperature: Ambient or controlled.

The resulting chromatogram would show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer, allowing for their quantification and the determination of enantiomeric purity.

Caption: A generalized workflow for the chiral HPLC separation of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-3-(Benzyloxy)butanoic acid are identical. However, the use of a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to the differentiation of enantiomeric signals in the NMR spectrum.[13]

Lanthanide-based CSRs are commonly employed. These reagents form transient complexes with the analyte, and the paramagnetic nature of the lanthanide ion causes significant shifts in the resonances of nearby protons. Because the complexes formed with the (R) and (S) enantiomers are diastereomeric, the induced shifts will be different, resulting in separate signals for each enantiomer.

Hypothetical NMR Protocol with a Chiral Shift Reagent:

  • Sample Preparation: A solution of the 3-(Benzyloxy)butanoic acid enantiomeric mixture is prepared in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: A standard ¹H NMR spectrum is acquired.

  • Addition of CSR: A small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to the NMR tube.

  • Spectral Acquisition: A series of ¹H NMR spectra are acquired with increasing concentrations of the CSR until baseline separation of key signals (e.g., the methyl protons or the protons on the carbon adjacent to the chiral center) is achieved.

  • Quantification: The relative amounts of the (R) and (S) enantiomers can be determined by integrating the separated signals.

Caption: Workflow for enantiomeric differentiation using NMR spectroscopy with a chiral shift reagent.

Synthesis of Enantiomerically Pure 3-(Benzyloxy)butanoic Acid

The preparation of enantiomerically pure (R)- and (S)-3-(Benzyloxy)butanoic acid is crucial for their application in drug development. This can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. A plausible approach for the synthesis of (S)-3-(Benzyloxy)butanoic acid is adapted from the well-established Evans' chiral auxiliary methodology, similar to that used for the synthesis of (S)-4-(Benzyloxy)-3-methylbutanoic acid.[10]

Conceptual Enantioselective Synthesis Protocol:

  • Acylation: An Evans' chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride to form the corresponding N-propionyl oxazolidinone.

  • Diastereoselective Alkylation: The enolate of the N-propionyl oxazolidinone is generated using a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) and then reacted with benzyl chloromethyl ether. The steric hindrance of the chiral auxiliary directs the alkylation to occur from a specific face, leading to the formation of one diastereomer in high excess.

  • Hydrolysis: The chiral auxiliary is cleaved by hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) to yield the desired (S)-4-(Benzyloxy)-3-methylbutanoic acid and recover the chiral auxiliary.

A similar strategy employing the (R)-enantiomer of the chiral auxiliary would yield (R)-4-(Benzyloxy)-3-methylbutanoic acid.

Resolution of a Racemic Mixture

Resolution involves the separation of a racemic mixture into its constituent enantiomers. For a carboxylic acid like 3-(Benzyloxy)butanoic acid, a common method is the formation of diastereomeric salts with a chiral amine.[14][15][16]

Conceptual Resolution Protocol:

  • Salt Formation: The racemic 3-(Benzyloxy)butanoic acid is treated with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts: ((R)-acid•(R)-amine) and ((S)-acid•(R)-amine).

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will typically be less soluble in the chosen solvent and will crystallize out of the solution.

  • Separation and Liberation: The crystallized salt is separated by filtration. The enantiomerically enriched acid can then be liberated from the salt by treatment with an achiral acid (e.g., HCl). The other enantiomer can be recovered from the mother liquor.

Relevance in Drug Development

Chiral butanoic acid derivatives are valuable building blocks in the synthesis of various pharmaceuticals.[10][17] For instance, (R)-4-(Benzyloxy)-3-methylbutanoic acid is a key intermediate in the synthesis of the cholesterol-lowering drug Atorvastatin (Lipitor®).[10] The specific stereochemistry of these intermediates is often critical for the biological activity of the final drug molecule.

The ability to synthesize and analyze enantiomerically pure (R)- and (S)-3-(Benzyloxy)butanoic acid is therefore of significant interest to drug development professionals. These compounds can serve as chiral synthons for the construction of more complex molecules with desired pharmacological properties. The U.S. Food and Drug Administration (FDA) guidelines emphasize the importance of understanding the properties of individual enantiomers in a drug product, making the methodologies described in this guide essential for regulatory compliance.[16]

Conclusion

The structural difference between (R)-3-(Benzyloxy)butanoic acid and (S)-3-(Benzyloxy)butanoic acid, while subtle, has profound implications for their chemical and biological behavior. Their distinction lies in the three-dimensional arrangement of substituents around a single chiral carbon, a feature that gives rise to their optical activity. While they share identical physical and chemical properties in an achiral context, their differentiation is readily achieved through specialized analytical techniques such as chiral HPLC and NMR spectroscopy with chiral shift reagents. Furthermore, established strategies for enantioselective synthesis and resolution provide pathways to access these enantiomers in their pure forms, a critical requirement for their potential application as chiral building blocks in the pharmaceutical industry. This guide provides the foundational knowledge and methodological framework for researchers and drug development professionals to confidently work with and characterize these important chiral molecules.

References

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Technical Guide: Acidity and pKa of 3-(Benzyloxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(Benzyloxy)butanoic acid (CAS: 14464-77-8 for racemic), focusing specifically on its acid dissociation constant (


) and acidity profile. While direct experimental 

values for this specific lipophilic ether are rarely indexed in public repositories, this guide synthesizes data from structural analogs (e.g., 3-hydroxybutanoic acid) and computational models to establish a reliable acidity range. Furthermore, it details the Yasuda-Shedlovsky extrapolation protocol , the gold-standard methodology for experimentally determining the

of water-insoluble acids, ensuring researchers can validate these values in-house.

Structural Analysis & Theoretical Acidity

The acidity of 3-(benzyloxy)butanoic acid is governed by the interplay between the carboxylic acid head group and the electronic effects of the substituent at the


-position (C3).
Electronic Effects (Inductive Logic)

The core structure is a butanoic acid backbone. The acidity relative to unsubstituted butanoic acid is determined by the substituent at the 3-position:

  • Butanoic Acid (Baseline):

    
    .[1] The alkyl chain exerts a weak electron-donating (+I) effect, slightly destabilizing the carboxylate anion compared to acetic acid.
    
  • 3-(Benzyloxy) Group: The oxygen atom at position 3 is highly electronegative. It exerts a negative inductive effect (-I) , pulling electron density away from the carboxylate group through the

    
    -bond framework.
    
  • Stabilization: This electron withdrawal disperses the negative charge on the resulting carboxylate anion (

    
    ), stabilizing it and shifting the equilibrium toward dissociation (increasing acidity).
    

Comparison with Analogs:

  • 3-Hydroxybutanoic acid:[2][3][4][5][6] The -OH group is a strong -I withdrawer. (

    
    ).
    
  • 3-(Benzyloxy)butanoic acid:[5][7][8] The benzyl ether oxygen is still withdrawing, but the bulky benzyl group (

    
    ) is slightly electron-donating relative to a simple hydrogen. Additionally, the steric bulk may impact solvation of the anion. Consequently, the 
    
    
    
    is expected to be slightly higher than the free hydroxyl analog but significantly lower than the parent butanoic acid.
Visualization of Electronic Effects

The following diagram illustrates the inductive pull that stabilizes the conjugate base.

ElectronicEffects Benzyl Benzyl Group (Lipophilic/Bulky) EtherO Ether Oxygen (-I Effect Source) Benzyl->EtherO Steric Bulk BetaC Beta Carbon (C3) EtherO->BetaC e- Withdrawal AlphaC Alpha Carbon (C2) BetaC->AlphaC Induction Carboxyl Carboxyl Group (COOH) AlphaC->Carboxyl Acidity Increase Anion Carboxylate Anion (Stabilized) Carboxyl->Anion Dissociation (Ka)

Caption: Fig 1. Inductive pathway showing the electron-withdrawing effect of the


-ether oxygen stabilizing the carboxylate anion.

Predicted vs. Experimental Values

Due to the lipophilic nature of the benzyl group, aqueous solubility is low, making standard aqueous titration difficult. The values below represent a synthesis of analog data and computational prediction.

Table 1: Comparative Acidity Profile
CompoundStructure

(Exp/Pred)

(vs Butanoic)
Source
Butanoic Acid

4.82 (Exp)0.00[Standard Ref]
3-Hydroxybutanoic acid

4.41 (Pred) / 4.70 (Exp)-0.12 to -0.41[ChemAxon/NIST]
3-(Benzyloxy)propanoic acid

4.30 (Pred)-0.52[BenchChem]
3-(Benzyloxy)butanoic acid

4.45 - 4.65 (Est)~ -0.25Calculated

Interpretation: The addition of the methyl group at the


-position (converting propanoic to butanoic) generally raises 

slightly due to the methyl group's electron-donating nature. Therefore, we estimate the

of 3-(benzyloxy)butanoic acid to sit between 4.45 and 4.65 .

Experimental Determination Protocol

For researchers requiring a precise experimental value, direct aqueous titration is prone to error due to precipitation. The Yasuda-Shedlovsky Extrapolation method is the required protocol for this lipophilic acid (


).
The Yasuda-Shedlovsky Method

This method involves titrating the substance in varying ratios of a co-solvent (Methanol or Dioxane) and water, then extrapolating to 0% organic solvent using dielectric constant correlations.

Step-by-Step Protocol

Materials:

  • Analyte: 3-(Benzyloxy)butanoic acid (>98% purity).[9]

  • Co-solvent: Methanol (HPLC grade).

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Inert Gas: Argon or Nitrogen (to prevent

    
     absorption).
    

Workflow:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol/Water.

  • Dissolution: Dissolve approx.

    
     M of the acid in each solvent mixture. Ensure complete dissolution.
    
  • Titration: Perform potentiometric titration under inert gas at

    
    .
    
  • Calculation: Determine the apparent

    
     (
    
    
    
    ) for each mixture using the Bjerrum difference plot or Gran plot method.
  • Extrapolation:

    • Plot

      
       on the Y-axis.
      
    • Plot

      
       (inverse dielectric constant of the mixture) on the X-axis.
      
    • Perform linear regression:

      
      .
      
    • The value at the dielectric constant of pure water (

      
      ) yields the true aqueous 
      
      
      
      .
Protocol Visualization

YasudaShedlovsky Start Start: Pure 3-(Benzyloxy)butanoic acid SolventPrep Prepare MeOH/Water Mixtures (30%, 40%, 50%) Start->SolventPrep Titration Potentiometric Titration (0.1M KOH, 25°C, Argon) SolventPrep->Titration ApparentPKa Calculate Apparent pKa (psKa) for each mixture Titration->ApparentPKa Plot Plot: (psKa + log[H2O]) vs (1/ε) ApparentPKa->Plot Regression Linear Regression Extrapolate to ε of pure water Plot->Regression Result Result: True Aqueous pKa Regression->Result

Caption: Fig 2. Workflow for determining pKa of lipophilic acids using Yasuda-Shedlovsky extrapolation.

Pharmaceutical Implications[10][11][12]

Understanding the acidity of 3-(benzyloxy)butanoic acid is critical for formulation and pharmacokinetics.

  • Salt Formation: With a

    
    , this compound will form stable salts with weak bases (e.g., Tromethamine) or strong bases (Sodium/Potassium). At physiological pH (7.4), it will be >99.8% ionized (anionic form).
    
  • Permeability: While the ionized form dominates in plasma, the significant lipophilicity of the benzyl group (

    
    ) suggests that the small fraction of unionized species (present in the acidic microenvironment of the stomach or lysosomes) will have high membrane permeability.
    
  • Chiral Resolution: As the molecule is chiral at C3, salt formation with chiral amines (e.g.,

    
    -methylbenzylamine) is a viable method for resolution. The 
    
    
    
    is sufficiently low to ensure a strong ionic interaction with amine counter-ions.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Box, K., et al. (2008). "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (2024). 3-Hydroxybutanoic acid (Compound CID 92135).[4] National Library of Medicine. Link

  • Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Standard reference for carboxylic acid pKa values).
  • BenchChem. (2025).[10] Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid. Link

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Navigating the Safety and Toxicity Landscape of 3-(Benzyloxy)butanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, a comprehensive understanding of the safety and toxicological profile of every chemical entity is not merely a regulatory formality but a cornerstone of responsible science and successful project outcomes. This guide provides an in-depth analysis of 3-(Benzyloxy)butanoic acid (CAS No. 1135-38-2), a compound of interest in various synthetic applications. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data from structurally analogous compounds to provide a robust, precautionary framework for its handling and use.

Executive Summary: A Precautionary Approach

Inferred Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from analogous compounds, 3-(Benzyloxy)butanoic acid should be presumptively classified as follows:

  • Skin Corrosion/Irritation: Likely Category 1B or 2. Rationale: The positional isomer, 4-(Benzyloxy)butanoic acid, is classified as causing severe skin burns and eye damage[1][2]. Other related compounds consistently show skin irritation potential[3][4].

  • Serious Eye Damage/Eye Irritation: Likely Category 1 or 2. Rationale: Similar to skin corrosion, analogous compounds are classified as causing serious eye damage or irritation[1][2][3][4].

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Possible Category 3. Rationale: Several related compounds with similar functional groups are noted to cause respiratory irritation[3][4].

  • Acute Oral Toxicity: Potential for being harmful if swallowed. Rationale: A related compound, 3-{[(Benzyloxy)carbonyl]amino}butanoic acid, is classified as harmful if swallowed[3].

It is crucial to handle this compound with the assumption of these hazards until specific toxicological testing is conducted.

Quantitative Toxicity Data from Analogous Compounds

The following table summarizes available quantitative toxicity data for compounds structurally related to 3-(Benzyloxy)butanoic acid. This data is provided to give a contextual understanding of the potential toxicity, but the values should not be directly extrapolated to 3-(Benzyloxy)butanoic acid without experimental verification.

Compound NameCAS NumberLD50 Oral (Rat)Other Relevant DataSource
Butyric Acid107-92-62940 mg/kg (male)Corrosive. Causes severe skin burns and eye damage.[5]
Benzoic Acid65-85-0>2000 mg/kgCauses serious eye damage.[6]
4-Benzyloxybenzoic acid1486-51-7Not AvailableHarmful if swallowed. Causes skin, eye, and respiratory irritation.[7]

Recommended Safety Protocols and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety measures are paramount when handling 3-(Benzyloxy)butanoic acid. The causality behind these recommendations is to prevent all routes of exposure.

Engineering Controls
  • Ventilation: All handling of 3-(Benzyloxy)butanoic acid should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. This is to mitigate the risk of respiratory tract irritation[4][8].

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities[8]. This is to protect against the anticipated severe eye irritation or damage[1][2].

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use[8].

    • Lab Coat: A full-sleeved laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling[4].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

First Aid Measures

These first aid procedures are based on the potential hazards and should be implemented immediately upon exposure. Medical attention should be sought in all cases of significant exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[9].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[9][10].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

Experimental Workflow: A Logical Approach to Chemical Hazard Assessment

The following diagram illustrates a structured workflow for assessing the hazards of a novel or under-characterized chemical like 3-(Benzyloxy)butanoic acid. This process ensures a systematic and data-driven approach to safety.

Hazard_Assessment_Workflow Workflow for Chemical Hazard Assessment cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Identification & Risk Assessment cluster_2 Phase 3: Risk Management & Communication A Identify Chemical (Name, CAS No., Structure) B Literature & Database Search (SDS, Toxicology Data) A->B C Analyze Analogous Compounds B->C If data is limited E GHS Hazard Classification (Inferred or Experimental) B->E C->E D In-silico Toxicity Prediction (e.g., QSAR) D->E F Exposure Scenario Analysis E->F G Risk Characterization (High, Medium, Low) F->G H Define Safe Handling Procedures (Engineering Controls, PPE) G->H I Develop Emergency Protocols (Spill, Exposure) H->I J Create & Disseminate Safety Documentation (Internal SDS, Training) I->J

Caption: A logical workflow for assessing and managing chemical hazards.

Conclusion: Upholding a Culture of Safety

While the definitive toxicological profile of 3-(Benzyloxy)butanoic acid awaits empirical validation, a responsible and scientifically sound approach demands a high degree of caution. By leveraging data from structurally similar compounds, we can establish robust safety protocols that protect researchers and ensure the integrity of scientific work. It is the responsibility of every scientist to not only understand the potential hazards of the materials they work with but also to champion a culture of safety within their organizations. Continuous vigilance and a commitment to best practices are non-negotiable in the pursuit of scientific advancement.

References

  • PubChem. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid | C12H15NO4 | CID 304280. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • PubChem. 4-(Benzyloxy)butanoic acid | C11H14O3 | CID 562201. National Center for Biotechnology Information. [Link]

  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. [Link]

  • PubChem. (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Benzoic Acid. [Link]

  • Nevada Division of Environmental Protection. (2007, November 16). Toxicological Profiles for Three Organic Acids. [Link]

  • Australian Government Department of Health. (2013, March 22). Butanoic acid: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

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The Butyrate Blueprint: From Gut Metabolite to Epigenetic Signal – A Technical Guide to β-Hydroxybutyrate and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and evolving scientific understanding of butyric acid and its principal derivative, β-hydroxybutyrate (BHB). Initially identified as a key energy source for colonocytes, the roles of these molecules have expanded to reveal a complex signaling network with profound implications for metabolic regulation, epigenetic modulation, and cellular homeostasis. While the specific class of "beta-benzyloxybutyric acid derivatives" does not represent a historically distinct area of therapeutic investigation, this guide will elucidate their relevance as synthetic intermediates and explore the chemical logic behind the use of the benzyloxy group. We will delve into the foundational discoveries, key experimental milestones, and the current understanding of the mechanisms of action that position butyrate and BHB as significant molecules in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this dynamic field.

The Foundational Molecule: The Discovery and Significance of Butyric Acid

The story of this class of molecules begins not in the sterile environment of a modern laboratory, but in the study of a common food product: butter. In 1814, French chemist Michel Eugène Chevreul first observed an impure form of what he would later characterize and name butyric acid, derived from the Latin butyrum for butter.[1][2] However, it was the pioneering work of Louis Pasteur in 1861 that unveiled the microbial origins of this short-chain fatty acid (SCFA), demonstrating its production through a fermentation process by anaerobic bacteria.[1][3]

Butyric acid, systematically known as butanoic acid, is a four-carbon saturated fatty acid that is now understood to be a critical product of the gut microbiome's fermentation of dietary fibers.[4][5] This microbial synthesis is a cornerstone of its biological importance, as butyrate serves as the primary energy source for the epithelial cells lining the colon, known as colonocytes.[1][5] It is estimated to provide approximately 70% of their energy needs, highlighting its essential role in maintaining the integrity and function of the gut barrier.[1][5]

Beyond its role as a fuel source, butyric acid exhibits a range of biological activities that contribute to gut homeostasis. It has been shown to possess anti-inflammatory, immunomodulatory, and antioxidant properties within the intestinal environment.[4][6] These effects are crucial for maintaining a healthy gut and have led to investigations into its therapeutic potential for conditions such as inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).[5]

The Emergence of a Signaling Molecule: β-Hydroxybutyrate (BHB)

While butyric acid's importance in the gut was established, a related molecule, β-hydroxybutyrate (BHB), was for a long time primarily considered a simple energy carrier. Synthesized in the liver from the breakdown of fatty acids during periods of low glucose availability, such as fasting or a ketogenic diet, BHB is the most abundant of the three ketone bodies.[7][8] Along with acetoacetate and acetone, it provides an alternative fuel source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[8]

The paradigm shift in our understanding of BHB began with the recognition that it is not merely a passive metabolite but an active signaling molecule with diverse and profound effects on cellular function.[7][8][9] This discovery has opened up new avenues of research into the therapeutic potential of BHB and ketogenic states.

BHB as an Epigenetic Modulator: The Inhibition of Histone Deacetylases (HDACs)

A landmark discovery in the field was the identification of BHB as an endogenous inhibitor of class I and IIa histone deacetylases (HDACs).[7][9] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, BHB promotes histone hyperacetylation, which is associated with a more open chromatin state and increased gene expression. This epigenetic-modifying activity of BHB links metabolism directly to the regulation of gene expression and has been shown to be involved in cellular processes such as oxidative stress resistance and longevity.[7][9]

BHB as a Ligand for G-Protein Coupled Receptors (GPCRs)

Further expanding its signaling repertoire, BHB was found to be a ligand for specific G-protein coupled receptors (GPCRs), namely the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3).[9][10] Activation of these receptors by BHB can trigger various downstream signaling cascades. For example, the activation of HCAR2 in adipocytes has been shown to reduce lipolysis, creating a negative feedback loop that regulates ketone body production.[10] In immune cells, HCAR2 activation can lead to anti-inflammatory effects.[10]

Signaling Pathways of β-Hydroxybutyrate (BHB)

BHB_Signaling cluster_Metabolism Metabolic Regulation cluster_Signaling Signaling Cascades Fatty Acids Fatty Acids Liver Liver Fatty Acids->Liver β-oxidation BHB BHB Liver->BHB Ketogenesis Extrahepatic Tissues Extrahepatic Tissues BHB->Extrahepatic Tissues Transport HDACs HDACs BHB->HDACs Inhibition GPCRs GPCRs BHB->GPCRs Activation ATP ATP Extrahepatic Tissues->ATP Energy Gene Expression Gene Expression HDACs->Gene Expression Repression Cellular Response Cellular Response GPCRs->Cellular Response

Caption: Dual role of β-hydroxybutyrate (BHB) as an energy substrate and a signaling molecule.

Synthetic Chemistry: The Role of the Benzyloxy Group and the Synthesis of Derivatives

While a dedicated field of research into "beta-benzyloxybutyric acid derivatives" as a distinct therapeutic class is not prominent in the scientific literature, the synthesis of such molecules is highly relevant in the context of medicinal chemistry and drug development. The benzyloxy group, a benzyl group attached to an oxygen atom, is a widely used protecting group in organic synthesis.[][12]

The Benzyloxy Group as a Protecting Group

In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The benzyloxy group is frequently employed to protect hydroxyl and carboxylic acid functionalities.[][13][14] Its popularity stems from its relative stability to a wide range of reaction conditions and, crucially, the ease of its removal under mild conditions, typically through catalytic hydrogenation.[][13]

In the context of butyric acid or BHB, the introduction of a benzyloxy group at the beta-position would serve to protect the hydroxyl group of BHB, allowing for chemical modifications at the carboxylic acid terminus, such as the formation of esters or amides.[9]

Experimental Protocol: Synthesis of a Generic β-Benzyloxybutyric Acid Ester

This protocol outlines a general, two-step procedure for the synthesis of a β-benzyloxybutyric acid ester from a β-hydroxybutyrate ester.

Step 1: Benzylation of the β-Hydroxyl Group

  • To a solution of a β-hydroxybutyrate ester (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired β-benzyloxybutyrate ester.

Step 2: Deprotection of the Ester (if necessary to yield the free acid)

  • Dissolve the β-benzyloxybutyrate ester (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) in water.

  • Stir the reaction mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the β-benzyloxybutyric acid.

Synthesis and Potential Biological Activity of Derivatives

The synthesis of esters and amides from the carboxylic acid moiety of butyric acid or its derivatives is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its solubility, stability, and ability to cross cell membranes.[9][15] For instance, esterification can increase the lipophilicity of a compound, potentially enhancing its oral bioavailability.[8] Amide derivatives can introduce new hydrogen bonding interactions, which may improve binding to a biological target.[9]

While there is a lack of specific studies on the biological activities of a broad range of beta-benzyloxybutyric acid derivatives, one can hypothesize their potential effects based on the known pharmacology of butyrate and BHB. For example, derivatives designed to release butyrate or BHB in vivo could serve as prodrugs to deliver these active molecules to specific tissues. Furthermore, the introduction of an aryl group via the benzyloxy moiety could lead to novel interactions with biological targets.

Quantitative Data Summary

The following table summarizes key quantitative data related to butyric acid and β-hydroxybutyrate.

ParameterValueSignificanceReference(s)
Butyric Acid
Molar Mass88.11 g/mol Basic chemical property.[1]
pKa4.82Determines its ionization state at physiological pH.[1]
Energy for Colonocytes~70% of totalHighlights its critical role in gut health.[1][5]
β-Hydroxybutyrate (BHB)
Molar Mass104.10 g/mol Basic chemical property.[10]
Typical Fasting Plasma Concentration1-3 mMIndicates its level during ketosis.[8]
HDAC Inhibition (IC50)~2-5 mM for Class I HDACsDemonstrates its potency as an epigenetic modulator.[7]

Future Directions and Conclusion

The journey of discovery from the scent of rancid butter to the intricate signaling pathways of β-hydroxybutyrate exemplifies the dynamic nature of scientific inquiry. What were once considered simple metabolites are now recognized as key regulators of cellular function with significant therapeutic potential. The study of butyric acid and BHB continues to be a vibrant field of research, with ongoing investigations into their roles in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

While the specific class of beta-benzyloxybutyric acid derivatives has not been a major focus of independent therapeutic development, the chemical principles underlying their synthesis are fundamental to medicinal chemistry. The use of the benzyloxy group as a protective strategy enables the creation of diverse libraries of butyrate and BHB analogues. Future research may yet uncover specific beta-benzyloxybutyric acid derivatives with unique and valuable biological activities. A deeper understanding of the structure-activity relationships of such compounds could lead to the development of novel therapeutics that harness the beneficial effects of these remarkable endogenous molecules.

References

  • Wikipedia. Butyric acid. [Link]

  • MetwareBio. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. [Link]

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  • NATURAL POLAND. Butyric acid – What is it and what properties does it have?. [Link]

  • Biocrates. Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. [Link]

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  • Ataman Kimya. BUTYRIC ACID. [Link]

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  • LibreTexts Chemistry. 2. Synthesis and Action of β-Hydroxybutyrate. [Link]

  • ResearchGate. Automated synthesis of C-11-beta-hydroxybutyrate by enzymatic conversion of C-11-acetoacetate using beta-hydroxybutyrate dehydrogenase. [Link]

  • National Institutes of Health. β-Hydroxybutyrate: A Signaling Metabolite. [Link]

  • KetoNutrition. The many faces of Beta-hydroxybutyrate (BHB). [Link]

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  • Royal Society of Chemistry. Synthesis and in vivo evaluation of a radiofluorinated ketone body derivative. [Link]

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  • Organic Chemistry Portal. Benzyl Esters. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Esterification of 3-(Benzyloxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Benzyloxy)butanoic acid is a valuable chiral building block in medicinal chemistry and organic synthesis. Its derivatives, particularly esters, serve as key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be removed under specific hydrogenolysis conditions at a later synthetic stage. The successful esterification of this carboxylic acid is therefore a critical transformation.

This document provides a comprehensive guide to the esterification of 3-(Benzyloxy)butanoic acid. It moves beyond a single method, offering a strategic overview of prevalent techniques, enabling researchers to select the optimal procedure based on the target ester's complexity, the substrate's sensitivity, and available laboratory resources. We will delve into the mechanistic rationale behind two primary methods—the classic Fischer-Speier esterification and the milder Steglich esterification—providing detailed, validated protocols for each.

Part 1: Method Selection and Strategic Overview

The choice of an esterification method is dictated by several factors, including the steric hindrance of the alcohol, the potential for acid-labile functional groups elsewhere in the molecule, and the desired reaction conditions (e.g., temperature, time).

  • Fischer-Speier Esterification : This is an acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2] It is a robust and atom-economical method, particularly suited for simple, unhindered primary or secondary alcohols (e.g., methanol, ethanol).[3] The reaction is an equilibrium process, and to achieve high yields, it must be driven towards the product.[4][5] This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, or by actively removing the water byproduct using a Dean-Stark apparatus.[6][7] Given that 3-(Benzyloxy)butanoic acid is stable under moderately acidic conditions, this method is a primary choice for synthesizing simple alkyl esters.

  • Steglich Esterification : For more sensitive substrates, sterically hindered alcohols (like tert-butanol), or when milder conditions are paramount, the Steglich esterification is the superior choice.[3][8] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] The reaction proceeds under neutral, room-temperature conditions, avoiding the high temperatures and strong acids of the Fischer method.[11] The formal uptake of water by DCC to form the insoluble dicyclohexylurea (DCU) byproduct drives the reaction to completion.[9]

Comparative Data of Esterification Methods
ParameterFischer-Speier EsterificationSteglich Esterification
Reagents Carboxylic Acid, AlcoholCarboxylic Acid, Alcohol, Carbodiimide (DCC/EDC)
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)[12]4-Dimethylaminopyridine (DMAP)[9]
Temperature 60–110 °C (Reflux)[1]0 °C to Room Temperature[11]
Reaction Time 1–10 hours[1]2–16 hours
Typical Yield 60–95%[6][12]70–95%[13]
Pros High atom economy, inexpensive reagents, simple setup.Mild conditions, suitable for sensitive substrates and hindered alcohols, high yields.[8]
Cons Harsh acidic conditions, high temperatures, equilibrium-limited, not suitable for tertiary alcohols.[14]Carbodiimide reagents can be hazardous, formation of urea byproduct can complicate purification.[15][16]

Part 2: Reaction Mechanisms and Visualized Workflows

Understanding the underlying mechanism is crucial for troubleshooting and optimizing reactions.

Mechanism 1: Fischer-Speier Esterification

The Fischer esterification is a nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[4] The alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.[1][7]

Fischer_Esterification sub R-COOH + R'-OH activated Protonated Carbonyl sub->activated Protonation cat H+ tetra Tetrahedral Intermediate activated->tetra Nucleophilic Attack (R'-OH) h2o_loss Protonated Ester tetra->h2o_loss Proton Transfer & Elimination of H₂O prod Ester (R-COOR') h2o_loss->prod Deprotonation water H₂O h2o_loss->water prod->cat Regenerates Catalyst

Caption: Fischer-Speier Esterification Mechanism.

Mechanism 2: Steglich Esterification

In the Steglich esterification, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[8] The nucleophilic catalyst, DMAP, then attacks this intermediate to form an N-acylpyridinium salt, which is a potent acylating agent.[9] This "active ester" readily reacts with the alcohol to form the final product and regenerates the DMAP catalyst. The DCC is consumed, forming the insoluble DCU.[17]

Steglich_Esterification sub R-COOH + DCC o_acyl O-Acylisourea Intermediate sub->o_acyl Activation active_ester N-Acylpyridinium Salt (Active Ester) o_acyl->active_ester Acyl Transfer dcu DCU (Byproduct) o_acyl->dcu Forms with product dmap DMAP (Catalyst) dmap->o_acyl prod Ester (R-COOR') active_ester->prod Nucleophilic Attack alcohol R'-OH alcohol->active_ester prod->dmap Regenerates Catalyst

Caption: Steglich Esterification Mechanism.

General Experimental Workflow

The overall process, from reaction setup to product isolation, follows a standardized workflow in synthetic chemistry.

Workflow setup 1. Reaction Setup (Reagents + Solvent) reaction 2. Reaction Monitoring (TLC / LC-MS) setup->reaction workup 3. Work-up (Quench, Extraction, Washes) reaction->workup dry 4. Drying Organic Layer (e.g., Na₂SO₄) workup->dry concentrate 5. Solvent Removal (Rotary Evaporation) dry->concentrate purify 6. Purification (Chromatography / Distillation) concentrate->purify product 7. Pure Product (Characterization) purify->product

Caption: General Synthetic Chemistry Workflow.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer-Speier Synthesis of Methyl 3-(Benzyloxy)butanoate

This protocol describes a classic acid-catalyzed esterification using an excess of methanol, which also acts as the solvent.

Materials and Reagents:

  • 3-(Benzyloxy)butanoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Benzyloxy)butanoic acid (e.g., 5.0 g, 25.7 mmol).

  • Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution.[18] An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.[19]

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.[19]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washes: Wash the combined organic layer sequentially with 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) and then 50 mL of brine.[20] The bicarbonate wash neutralizes the residual sulfuric acid and any unreacted carboxylic acid.[21]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[6]

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure methyl 3-(benzyloxy)butanoate.[22]

Protocol 2: Steglich Synthesis of tert-Butyl 3-(Benzyloxy)butanoate

This protocol is ideal for synthesizing a sterically hindered ester under mild conditions.

Materials and Reagents:

  • 3-(Benzyloxy)butanoic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, Anhydrous)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Fritted funnel for filtration

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(Benzyloxy)butanoic acid (e.g., 5.0 g, 25.7 mmol), anhydrous dichloromethane (100 mL), tert-butanol (3.8 g, 51.4 mmol, 2.0 eq), and DMAP (0.31 g, 2.57 mmol, 0.1 eq).[23]

  • Stir the solution in an ice bath until the temperature reaches 0 °C.

  • DCC Addition: Slowly add a solution of DCC (5.8 g, 28.3 mmol, 1.1 eq) in 20 mL of anhydrous DCM to the reaction mixture over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[13]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Work-up - Filtration: After the reaction is complete (monitored by TLC), filter off the precipitated DCU using a fritted funnel and wash the solid with a small amount of cold DCM.[24]

  • Washes: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of 0.5 N HCl (to remove DMAP), 50 mL of water, and 50 mL of saturated NaHCO₃ solution.[16][23]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel to remove any remaining traces of DCU or other impurities, yielding the pure tert-butyl 3-(benzyloxy)butanoate.

References

  • Fischer–Speier esterific
  • Fischer–Speier esterific
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI.
  • Steglich Esterific
  • Fischer Esterification: Definition, Examples, and Mechanism - Chemistry Learner.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Royal Society of Chemistry.
  • Fischer Esterific
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Steglich esterific
  • Fischer Esterific
  • Acid to Ester - Common Conditions - Organic Chemistry D
  • prepar
  • Lab5 procedure esterific
  • Process for purifying esters - Google P
  • Esterification: Reflux, Isolation and Purific
  • Fisher Esterification: Synthesis and Purific
  • Steglich Esterific
  • Converting Carboxylic Acids to Esters - Chemistry Steps.
  • The Fischer Esterific
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry.
  • Steglich Esterific
  • Esterification of Carboxylic Acids with Alcohols - Organic Syntheses.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction?
  • Acid to Ester (DCC + DMAP) - Common Organic Chemistry.
  • Fischer Esterification of Benzoic Acid with Ethanol: Applic

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Application Notes & Protocols: (R)-3-(Benzyloxy)butanoic Acid as a Premier Chiral Synthon in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, chirality is a paramount consideration. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1] This fundamental principle dictates that enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[2] Consequently, the ability to synthesize single-enantiomer pharmaceuticals is not merely an academic exercise but a regulatory and safety necessity.[2] Chiral building blocks—enantiomerically pure compounds that serve as starting materials—are the linchpins of modern asymmetric synthesis, enabling the efficient and predictable construction of complex, single-isomer drug candidates.[3][4][]

(R)-3-(Benzyloxy)butanoic acid stands out as a particularly versatile and valuable chiral building block. Its structure is elegantly simple yet functionally rich, featuring:

  • A carboxylic acid handle, ripe for a multitude of transformations including amide bond formation, reduction, and esterification.

  • A stereocenter at the C3 (β) position , which introduces the desired chirality into the target molecule.

  • A benzyl ether protecting group, which masks a secondary hydroxyl functionality. This group is known for its stability across a wide range of reaction conditions and its susceptibility to clean removal via hydrogenolysis.

This application note provides an in-depth guide to the strategic application of (R)-3-(Benzyloxy)butanoic acid in enantioselective synthesis, complete with detailed protocols and mechanistic insights for researchers in drug discovery and process development.

Sourcing & Preparation of the Chiral Building Block

The utility of (R)-3-(Benzyloxy)butanoic acid begins with its accessible precursor, (R)-3-hydroxybutanoic acid, a compound available from the natural "chiral pool". It is the monomer of the biopolymer polyhydroxybutyrate (PHB) and can be produced via microbial fermentation or enzymatic processes.[6][7][8] The most common laboratory-scale preparation involves the straightforward protection of a commercially available ester, ethyl (R)-3-hydroxybutanoate, followed by saponification.

Protocol 1: Synthesis of Ethyl (R)-3-(benzyloxy)butanoate

This protocol details the protection of the secondary alcohol, a critical step to prevent unwanted side reactions in subsequent transformations. The use of sodium hydride and benzyl bromide is a classic and robust method for forming benzyl ethers.

Causality:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming a reactive alkoxide. NaH is ideal as the only byproduct is hydrogen gas.

  • Benzyl Bromide (BnBr): A highly reactive electrophile that undergoes an SN2 reaction with the sodium alkoxide to form the stable benzyl ether.

  • Tetrahydrofuran (THF): An aprotic polar solvent is used to dissolve the reactants without interfering with the strong base. The reaction is initiated at 0 °C to control the initial exothermic deprotonation.

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of ethyl (R)-3-hydroxybutanoate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl (R)-3-(benzyloxy)butanoate.

Protocol 2: Saponification to (R)-3-(Benzyloxy)butanoic Acid

This step hydrolyzes the ethyl ester to the free carboxylic acid, yielding the final building block.

Causality:

  • Lithium Hydroxide (LiOH): A strong base used to saponify the ester. It is often preferred over NaOH or KOH in sensitive substrates due to its milder nature and the lower solubility of its salts, which can sometimes simplify workups.

  • THF/Water Solvent System: A mixed solvent system is necessary to ensure the miscibility of both the organic ester and the aqueous base.

Step-by-Step Procedure:

  • Dissolve ethyl (R)-3-(benzyloxy)butanoate (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide monohydrate (2.0 eq.).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-3-(Benzyloxy)butanoic acid, which is often used without further purification.

Reaction Key Reagents Typical Yield Enantiomeric Purity
BenzylationNaH, BnBr85-95%>99% ee (retained from start)
SaponificationLiOH90-98%>99% ee (retained from start)

Strategic Applications in Target-Oriented Synthesis

The synthetic power of (R)-3-(Benzyloxy)butanoic acid lies in the orthogonal nature of its functional groups. The carboxylic acid can be manipulated while the hydroxyl group remains protected, or the benzyl group can be removed to unmask the hydroxyl for further reactions.

Caption: Synthetic utility of (R)-3-(Benzyloxy)butanoic acid.

Case Study: Synthesis of a Statin Side-Chain Precursor

Statins, a class of cholesterol-lowering drugs, feature a chiral 3,5-dihydroxy acid pharmacophore. (R)-3-(Benzyloxy)butanoic acid is an excellent precursor for constructing this key fragment, analogous to the use of similar building blocks in atorvastatin synthesis.[9] The following workflow outlines a common strategy.

Statin_Workflow A (R)-3-(Benzyloxy)butanoic acid B Activate Carboxyl (e.g., Weinreb Amide) A->B 1. SOCl₂ 2. Me(OMe)NH·HCl C Grignard or Organolithium Addition to form Ketone B->C R-MgBr D Stereoselective Reduction of Ketone C->D e.g., NaBH₄, CeCl₃ E Hydrogenolysis (Deprotection) D->E H₂, Pd/C F Chiral 1,3-Diol (Statin Side-Chain Core) E->F

Caption: Workflow for synthesizing a statin side-chain core.

Protocol 3: Synthesis of N-methoxy-N-methyl-(R)-3-(benzyloxy)butanamide (Weinreb Amide)

The Weinreb amide is a superior intermediate for acylation reactions. Unlike more reactive species like acid chlorides or organolithiums, it resists over-addition, cleanly yielding a ketone upon reaction with a Grignard or organolithium reagent.

Causality:

  • Oxalyl Chloride: A gentle reagent for converting the carboxylic acid to a reactive acid chloride in situ without harsh conditions.

  • N,O-Dimethylhydroxylamine hydrochloride: The source for the Weinreb amide moiety.

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction and the HCl from the amine salt.

Step-by-Step Procedure:

  • Dissolve (R)-3-(Benzyloxy)butanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

  • Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in anhydrous DCM and add pyridine (2.5 eq.). Cool this mixture to 0 °C.

  • Add the acid chloride solution to the amine/pyridine slurry dropwise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the Weinreb amide.

Protocol 4: Deprotection to Reveal the Chiral Alcohol

Hydrogenolysis is the most common and effective method for cleaving a benzyl ether, yielding the desired alcohol and toluene as the only byproduct.

Causality:

  • Palladium on Carbon (Pd/C): The standard heterogeneous catalyst for hydrogenolysis. It provides a surface for the reaction between hydrogen gas and the organic substrate.

  • Hydrogen Gas (H₂): The reductant that cleaves the C-O bond of the benzyl ether.

  • Methanol or Ethanol: A polar protic solvent that is inert to the reaction conditions and effectively dissolves the substrate.

Step-by-Step Procedure:

  • Dissolve the benzyl-protected substrate (e.g., (R)-3-(Benzyloxy)butan-1-ol, obtained from LiAlH₄ reduction of the parent acid) in methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas (a balloon is sufficient for small scale) or place it under a hydrogen atmosphere in a Parr shaker apparatus.

  • Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.

Conclusion

(R)-3-(Benzyloxy)butanoic acid is a powerful and reliable chiral building block for the synthesis of complex molecules. Its well-differentiated functional groups allow for a predictable and logical sequence of transformations. The protocols and strategies outlined in this note demonstrate its utility in constructing key pharmaceutical intermediates, highlighting the importance of causality-driven experimental design. By leveraging this synthon, researchers and drug development professionals can significantly streamline the path to enantiomerically pure targets, accelerating the discovery of new therapeutic agents.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Chiral Building Blocks Selection. Enamine.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan.
  • Application Notes and Protocols: 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery. Benchchem.
  • Application Note: Synthesis of (R)
  • DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich.
  • An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)
  • 3-Hydroxybutanoic acid, (R)-. PubChem.
  • Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans. PMC.
  • Chiral Intermedi

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Application Notes & Protocols: Synthesis of 3-(Benzyloxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, elevating a relatively stable functional group to a highly reactive intermediate.[1] 3-(Benzyloxy)butanoyl chloride, derived from its parent carboxylic acid, is a valuable building block in medicinal chemistry and drug development. Its enhanced electrophilicity allows for efficient downstream reactions, such as the formation of amides, esters, and ketones, which are often difficult to achieve directly from the carboxylic acid.[2][3]

This document provides a comprehensive guide for researchers on the optimal conditions for converting 3-(Benzyloxy)butanoic acid to its acid chloride. We will explore the mechanistic underpinnings of the most common chlorinating agents, present detailed, validated protocols, and emphasize the critical safety procedures required when handling these hazardous reagents. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these procedures effectively.

Mechanistic Overview & Reagent Selection

The core principle of this transformation is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group (HO⁻), into a species that is readily displaced by a chloride ion.[4][5][6] This is achieved using highly electrophilic chlorinating agents. The choice of reagent is critical and depends on factors such as substrate sensitivity, desired purity, scale, and cost.

Common Chlorinating Agents

Three reagents are predominantly used for this conversion: Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Phosphorus Pentachloride (PCl₅).

  • Thionyl Chloride (SOCl₂): This is often the reagent of choice due to its efficacy and the convenient nature of its byproducts.[7] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[1][5][8]

  • Oxalyl Chloride ((COCl)₂): A milder and often more selective reagent, oxalyl chloride is particularly useful for sensitive substrates.[3] Its byproducts (CO₂, CO, and HCl) are also gaseous, simplifying purification.[9] It is, however, more expensive than thionyl chloride.[7]

  • Phosphorus Pentachloride (PCl₅): A solid reagent that reacts readily with carboxylic acids.[2][4] Its primary drawback is the formation of a non-volatile liquid byproduct, phosphorus oxychloride (POCl₃), which must be separated from the desired acid chloride, typically by fractional distillation.[1][2]

The Role of Catalytic Dimethylformamide (DMF)

For reactions involving thionyl chloride or oxalyl chloride, a catalytic amount of N,N-Dimethylformamide (DMF) is frequently added to accelerate the reaction, especially for less reactive carboxylic acids.[8][10] DMF reacts with the chlorinating agent to form the Vilsmeier reagent, a highly electrophilic iminium salt, which is the true active species in the catalytic cycle.[3][10] This intermediate reacts more rapidly with the carboxylic acid than the chlorinating agent itself.

Data Presentation: Comparison of Chlorinating Agents
ReagentFormulaPhaseByproductsTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride SOCl₂LiquidSO₂(g), HCl(g)Neat or in solvent, reflux[11]Gaseous byproducts, cost-effectiveHighly corrosive and toxic
Oxalyl Chloride (COCl)₂LiquidCO₂(g), CO(g), HCl(g)DCM, cat. DMF, 0°C to RT[11]Mild conditions, high purity[9]More expensive, toxic
Phosphorus Pentachloride PCl₅SolidPOCl₃(l), HCl(g)Neat or in solvent, cold[1]Highly reactiveSolid byproduct requires separation

Detailed Experimental Protocols

Critical Prerequisite for All Protocols: All glassware must be oven or flame-dried before use. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) and in a well-ventilated chemical fume hood.[8]

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This method is robust and widely applicable. The use of excess thionyl chloride, which also acts as the solvent, ensures the reaction goes to completion.

Materials and Equipment:

  • 3-(Benzyloxy)butanoic acid

  • Thionyl chloride (SOCl₂), reagent grade

  • N,N-Dimethylformamide (DMF) (optional, 1-2 drops)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Drying tube (filled with CaCl₂ or Drierite)

  • Gas trap/bubbler containing NaOH solution

  • Heating mantle

  • Rotary evaporator with a vacuum trap

Procedure:

  • Setup: Assemble the reaction apparatus (flask, condenser, drying tube) in a fume hood. Connect the top of the condenser to a gas trap to neutralize the HCl and SO₂ produced.

  • Charging the Flask: To the round-bottom flask, add 3-(Benzyloxy)butanoic acid (1.0 eq).

  • Reagent Addition: Carefully and slowly add an excess of thionyl chloride (SOCl₂, typically 3-5 eq) to the flask at room temperature. If the starting material is a solid, SOCl₂ can be used as the solvent.

  • Catalyst Addition (Optional): Add one drop of DMF to the stirred mixture. A brief, vigorous evolution of gas may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 75-80°C) using a heating mantle. Maintain reflux for 2-4 hours. The reaction is complete when gas evolution has ceased.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a base trap (e.g., NaOH pellets or solution) to prevent corrosion.

  • Product: The resulting crude 3-(benzyloxy)butanoyl chloride is typically obtained as a pale yellow oil and is often used directly in the subsequent synthetic step without further purification due to its high reactivity and moisture sensitivity.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This is a milder alternative, ideal for reactions where the higher temperatures required for the SOCl₂ method could be detrimental.

Materials and Equipment:

  • 3-(Benzyloxy)butanoic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Addition funnel

  • Drying tube and gas trap

  • Ice bath

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere in a fume hood.

  • Charging the Flask: Dissolve 3-(Benzyloxy)butanoic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M concentration) in the reaction flask.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (approx. 0.01-0.05 eq) to the solution.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via an addition funnel over 15-20 minutes. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction until gas evolution ceases.[9]

  • Workup: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts.

  • Product: The crude 3-(benzyloxy)butanoyl chloride is obtained and should be used immediately for the best results.

Visualized Mechanisms & Workflows

General Reaction Mechanism with Thionyl Chloride

G cluster_0 Step 1: Formation of Acyl Chlorosulfite cluster_1 Step 2: Nucleophilic Acyl Substitution RCOOH 3-(Benzyloxy)butanoic Acid Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Attack by Cl⁻ Chloride Chloride Ion (Cl⁻) Chloride->Intermediate2 Product 3-(Benzyloxy)butanoyl Chloride Intermediate2->Product Collapse & Fragmentation Byproducts SO₂(g) + HCl(g) Intermediate2->Byproducts

Caption: General mechanism for acid chloride formation using thionyl chloride.

Catalytic Cycle with Oxalyl Chloride and DMF

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent [Active Chlorinating Agent] DMF->Vilsmeier + (COCl)₂ OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + R-COOH RCOOH Carboxylic Acid RCOOH->Intermediate Product Acid Chloride Intermediate->Product + Cl⁻ Byproducts CO₂, CO, HCl Intermediate->Byproducts Product->DMF Regenerates Catalyst

Caption: Catalytic cycle showing the role of DMF in activating oxalyl chloride.

Standard Experimental Workflow

G start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup charge Add Carboxylic Acid (& Solvent if needed) setup->charge add_reagent Slowly Add Chlorinating Agent (Control Temperature) charge->add_reagent react Stir at RT or Reflux (Monitor Gas Evolution) add_reagent->react workup Remove Volatiles (Rotary Evaporation) react->workup product Crude Acid Chloride (Use Immediately) workup->product

Caption: A generalized workflow for the synthesis of acid chlorides.

Purification and Handling

Due to their reactivity, especially towards atmospheric moisture, 3-(benzyloxy)butanoyl chloride and other acid chlorides are often used crude in the next reaction step.[9] If purification is absolutely necessary, the most effective method is fractional distillation under high vacuum.[1][12] This technique separates the desired product from non-volatile impurities or residual starting material.

  • Handling: Always handle the product under an inert atmosphere. Use dry syringes or cannulas for transfers.

  • Storage: For short-term storage, keep the product in a tightly sealed container (e.g., a glass vial with a PTFE-lined cap) under an inert atmosphere at low temperatures (0-4°C).

Critical Safety Precautions

Handling chlorinating agents requires strict adherence to safety protocols. A failure to do so can result in severe injury.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a full-face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl or neoprene).[13][14][15]

  • Ventilation: All operations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[14][16]

  • Reaction with Water: Thionyl chloride and oxalyl chloride react violently with water, releasing large amounts of toxic HCl gas.[16] Ensure all glassware is scrupulously dry and avoid any contact with moisture.

  • Spill Management: In case of a spill, neutralize with a dry agent like sodium bicarbonate or sand. DO NOT use water. [13] Evacuate the area and alert safety personnel.

  • Waste Disposal: Quench any residual reagent slowly and carefully by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium hydroxide). Dispose of all chemical waste according to institutional guidelines.

References

  • Chemguide. (n.d.). Converting Carboxylic Acids into Acyl (Acid) Chlorides. Retrieved from [Link]

  • BYJU'S. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • KnowItAll. (n.d.). DMF role in acid chloride formation. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Simulated reference, based on common knowledge from search results like [Link])

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Khan Academy. (n.d.). Reaction of Carboxylic acid & PCl5. (Simulated reference, based on common knowledge from search results like [Link])

  • Google Patents. (1956). US2748151A - Purification of acid chlorides.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Acid Chlorides - Functional Group Synthesis. Retrieved from [Link]

  • Joe, Chemistry Student. (n.d.). Making acid chlorides from carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
  • National Center for Biotechnology Information. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Reddit. (2016). Acid chloride Formation. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • LibreTexts. (n.d.). Reactivity: substitution at carboxyl. Retrieved from [Link]

  • Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Google Patents. (1945). US2383320A - Reaction of saturated aliphatic carboxylic acids with sulphuryl chloride and products thereof.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-(Benzyloxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Benzyloxy)butanoic Acid Ticket ID: #SYN-3BBA-OPT Status: Open Priority: High (Yield Critical)

User Issue Summary

Users frequently report low yields (<40%) and high impurity profiles when synthesizing 3-(benzyloxy)butanoic acid, particularly when scaling up from ethyl 3-hydroxybutyrate. Common complaints include the formation of conjugated side products (crotonates) and loss of optical purity in chiral precursors.

Root Cause Analysis

The synthesis of 3-(benzyloxy)butanoic acid appears deceptively simple but contains a "hidden trap" driven by the specific reactivity of


-hydroxy esters.
  • The

    
    -Elimination Trap:  The protons at the 
    
    
    
    -position (C2) are acidic due to the adjacent ester carbonyl. Under the strong basic conditions required for standard Williamson ether synthesis (e.g., NaH, KH), the
    
    
    -alkoxide intermediate frequently undergoes E1cB elimination rather than SN2 substitution. This ejects the oxygen to form ethyl crotonate (ethyl but-2-enoate), effectively destroying your product.
  • Racemization: If starting with chiral material (e.g., Roche ester), strong bases can deprotonate the

    
    -carbon, leading to racemization via the enolate.
    
  • Hydrolysis Sensitivity: The final saponification step requires care; harsh heating can trigger retro-Michael type decomposition or further elimination.

Module 1: The Protection Strategy (Critical Control Point)

Current Status: Do not use Sodium Hydride (NaH). Recommended Protocol: Acid-Catalyzed Benzylation using Benzyl Trichloroacetimidate (BTCA).

This method operates under mild acidic conditions, completely bypassing the risk of base-mediated


-elimination and preserving stereocenters.
The Protocol (Self-Validating)
  • Substrate: Ethyl 3-hydroxybutyrate (1.0 equiv)

  • Reagent: Benzyl 2,2,2-trichloroacetimidate (BTCA) (1.2 – 1.5 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.05 – 0.1 equiv) OR TMSOTf.

  • Solvent: Anhydrous CH₂Cl₂ or Cyclohexane/CH₂Cl₂ mix (2:1).

Step-by-Step Workflow:

  • Dissolution: Dissolve the hydroxy ester in anhydrous solvent under Nitrogen/Argon.

  • Addition: Add BTCA. The solution should remain clear.

  • Catalysis: Cool to 0°C. Add TfOH dropwise.

    • Validation: A white precipitate (trichloroacetamide) should begin to form within 15–30 minutes, indicating the reaction is progressing.

  • Incubation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3–12 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Workup: Filter off the trichloroacetamide precipitate (critical for easy purification). Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The imidate is activated by the acid, making it a potent electrophile. The hydroxy group attacks the imidate, and trichloroacetamide is ejected as a neutral, non-basic leaving group.

Module 2: Hydrolysis to the Free Acid

Current Status: Avoid refluxing in strong caustic soda. Recommended Protocol: Mild Saponification with LiOH.

The Protocol
  • Solvent System: THF:Water (3:1). The THF solubilizes the protected ester; water dissolves the base.

  • Reagent: LiOH·H₂O (1.5 equiv).

  • Condition: Stir at 0°C

    
     RT. Monitor by TLC.[1]
    
    • Warning: Do not heat above 40°C.

  • Isolation:

    • Evaporate THF first (rotary evaporator, cool bath).

    • Acidify the remaining aqueous layer with 1M HCl to pH 2–3 at 0°C.

    • Extract immediately with EtOAc. (Prolonged exposure to strong acid can cleave the benzyl ether).

Visualizing the Pathway

The following diagram contrasts the "Yield Killer" pathway (NaH) with the "Optimized" pathway (BTCA).

G Start Ethyl 3-hydroxybutyrate NaH Reagent: NaH / BnBr (Strong Base) Start->NaH Avoid BTCA Reagent: BTCA / TfOH (Mild Acid) Start->BTCA Recommended Enolate Intermediate: Enolate / Alkoxide NaH->Enolate Elimination SIDE PRODUCT: Ethyl Crotonate (Elimination) Enolate->Elimination E1cB Mechanism Imidate Intermediate: Protonated Imidate BTCA->Imidate Product_Ester Ethyl 3-(benzyloxy)butyrate Imidate->Product_Ester - Trichloroacetamide Hydrolysis Hydrolysis (LiOH, THF/H2O) Product_Ester->Hydrolysis Final_Acid TARGET: 3-(Benzyloxy)butanoic acid Hydrolysis->Final_Acid

Caption: Comparative reaction pathways showing the elimination risk with basic conditions versus the stability of the acid-catalyzed imidate route.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
NMR shows double bonds (6.0–7.0 ppm)

-Elimination occurred.
You likely used a base (NaH, KOH) or heated the hydrolysis step too aggressively. Switch to BTCA method.
White solid clogs the column Trichloroacetamide carryover.Ensure thorough filtration of the reaction mixture before loading the column. Wash the filter cake with Hexane.
Low Yield (BTCA method) Moisture in the reaction.The imidate hydrolyzes easily. Dry your DCM over CaH₂ or molecular sieves. Ensure the starting alcohol is azeotropically dried.
Loss of Optical Rotation Racemization via enolization.Avoid all strong bases. If using LiOH for hydrolysis, keep T < 25°C. Confirm enantiopurity with chiral HPLC (e.g., Chiralcel OD-H).

References

  • Eckenberg, P., Groth, U., & Schmeck, C. (1993). "A useful application of benzyl trichloroacetimidate for the benzylation of alcohols." Tetrahedron, 49(8), 1619-1624.

    • Core Reference for the BTCA protocol on sensitive substr
  • Seebach, D., et al. (1982). "Direct Degradation of the Biopolymer Poly[(R)-3-hydroxybutyric acid] to (R)-3-Hydroxybutanoic Acid and Its Methyl Ester." Organic Syntheses, 71, 39.

    • Foundational text on handling 3-hydroxybutyrate deriv
  • Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). "Acid-catalyzed benzylation of primary and secondary alcohols." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.

    • Mechanistic validation of the acid-catalyzed imid

Sources

Technical Support Center: Integrity Assurance for 3-(Benzyloxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Optical Purity Loss & Side Reactions Ticket Priority: High (Chiral Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties with 3-(Benzyloxy)butanoic acid , likely observing a loss of enantiomeric excess (ee%) or a drop in optical rotation during activation or coupling.

Critical Diagnostic Distinction: Unlike amino acids where "racemization" refers to the inversion of the


-carbon, 3-(Benzyloxy)butanoic acid has its chiral center at the 

-position (C3).
  • True Racemization (Inversion of C3) is chemically difficult without cleaving the benzyl ether.

  • The Likely Culprit: What appears to be racemization is most often

    
    -Elimination (E1cB) . Under basic activation conditions, the acidic 
    
    
    
    -protons are removed, leading to the elimination of the benzyloxy group and the formation of achiral crotonic acid derivatives.

This guide provides the protocols to distinguish, prevent, and fix these issues.

Part 1: The Mechanistic Root Cause

To solve the problem, we must visualize the failure mode. The loss of optical activity is usually driven by base-mediated elimination, not direct epimerization.

Figure 1: The "False Racemization" Pathway (E1cB Elimination)

EliminationPathway cluster_prevention Prevention Zone Start 3-(Benzyloxy)butanoic Acid (Chiral Center @ C3) Activation Activated Species (Mixed Anhydride/Active Ester) Start->Activation Coupling Reagent Enolate Enolate Intermediate (Planar C2) Activation->Enolate Excess Base (TEA/DIPEA) Elimination β-Elimination (E1cB) Enolate->Elimination Collapse Product Crotonic Acid Derivative (Achiral / Optical Activity Lost) Elimination->Product -BnOH

Caption: The E1cB pathway where basic conditions trigger the loss of the chiral benzyloxy group, resulting in an achiral alkene product.

Part 2: Troubleshooting & Optimization Protocols
Scenario A: Amide/Ester Coupling (Standard)

Issue: Loss of yield and optical rotation using HATU/HBTU. Root Cause: Uronium reagents (HATU) require basic conditions (pH > 8) for activation. This high pH promotes the deprotonation of the


-proton (C2), triggering the elimination shown above.

Corrective Protocol: The "Low-Base" Approach Switch to carbodiimide chemistry or acidic/neutral coupling agents which do not require tertiary amine bases for the activation step.

ParameterRecommendedAvoidReason
Coupling Reagent DIC / Oxyma Pure HATU, HBTU, TBTUOxyma/DIC works at neutral/acidic pH, preventing enolate formation.
Alternative Reagent T3P (Propylphosphonic anhydride) Acid Chlorides (

)
T3P is highly selective and operates well with weak bases like pyridine/collidine.
Base Collidine (TMP) or NoneTEA, DIPEA (Hunig's Base)Collidine is sterically hindered and less likely to deprotonate the C2 carbon.
Solvent DCM or

DMF, NMPPolar aprotic solvents (DMF) enhance the basicity of amines, increasing elimination risk.

Step-by-Step Protocol (DIC/Oxyma):

  • Dissolve 3-(Benzyloxy)butanoic acid (1.0 eq) and Amine/Alcohol (1.1 eq) in DCM (0.1 M).

  • Add Oxyma Pure (1.1 eq). Stir for 2 minutes.

  • Cool to 0°C.

  • Add DIC (Diisopropylcarbodiimide) (1.1 eq) dropwise.

  • Allow to warm to room temperature naturally. Monitor by TLC/LCMS.

    • Note: If the reaction is sluggish, add 2,4,6-Collidine (1.0 eq), but strictly avoid TEA.

Scenario B: Acid Chloride Activation

Issue: You need to make the acid chloride, but the product is black/degraded. Root Cause: Thionyl chloride (


) generates HCl and heat. The Lewis acidity can cleave the benzyl ether (generating a carbocation at C3 -> true racemization) or catalyze elimination.

Corrective Protocol: Ghosez’s Reagent Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) for neutral activation.

  • Dissolve starting acid in dry DCM.

  • Add Ghosez’s Reagent (1.1 eq) at 0°C.

  • Stir for 1 hour at 0°C.

  • Evaporate volatiles or use the solution directly.

    • Why: This forms the acid chloride under strictly neutral conditions, preserving the sensitive ether and preventing elimination.

Part 3: Critical FAQ

Q1: I see a new spot on TLC that is UV active but non-polar. Is this the racemate? A: No. The racemate would have the same Rf as your product. A new, non-polar UV-active spot is likely the Crotonate (elimination product) . Because it is conjugated (alpha-beta unsaturated), it absorbs UV light strongly, unlike the starting material which has weak UV absorbance (only the benzyl ring).

  • Action: Check proton NMR. If you see alkene protons (approx 5.8–7.0 ppm), you have elimination, not racemization.

Q2: Can I use EDC/NHS? A: Yes. EDC/NHS is an excellent choice because it forms the active ester at pH 4.5–6.0. This is the "safe zone" for


-hydroxy/alkoxy acids.

Q3: My product has a lower optical rotation than literature. Is it impure? A: Not necessarily. 3-(Benzyloxy)butanoic acid derivatives often have low specific rotations. Small amounts of the achiral crotonate contaminant (which has 0° rotation) will linearly depress your observed rotation.

  • Validation: Do not rely on polarimetry. Use Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) to distinguish between enantiomers and elimination byproducts.

Part 4: Decision Logic for Experiment Design

Use this workflow to select the correct conditions for your specific substrate.

Figure 2: Reagent Selection Decision Tree

DecisionTree Start Start: Coupling 3-(BnO)Butanoic Acid Q1 Is the Nucleophile a Primary Amine? Start->Q1 Q2 Is the Nucleophile Sterically Hindered? Q1->Q2 No (Difficult/Ester) Sol1 Use EDC / HOBt (Standard, Safe) Q1->Sol1 Yes (Easy) Sol2 Use T3P + Pyridine (High Yield, Low Epimerization) Q2->Sol2 Yes Sol3 Use Ghosez's Reagent (Neutral Acid Chloride) Q2->Sol3 No (Need high activation) Warning AVOID: HATU / TEA (High Risk of Elimination) Sol2->Warning If T3P fails...

Caption: Workflow for selecting coupling reagents to minimize side reactions.

References
  • Seebach, D., et al. "Preparation of PHB derivatives and their use in chiral synthesis." Organic Syntheses, Vol. 71, 1993, p. 39.

  • Albericio, F., & El-Faham, A. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Definitive guide on Oxyma/DIC vs HATU mechanisms).

  • Joullie, M. M., et al. "Evolution of Amide Bond Formation." Arkivoc, 2010. (Discusses T3P and elimination risks in beta-hydroxy acids).

  • Ghosez, L., et al. "Synthesis of Acyl Chlorides under Neutral Conditions." Journal of the Chemical Society, Chemical Communications, 1979.

Troubleshooting incomplete benzyl protection of 3-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEMSUP-3HB-BN Subject: Troubleshooting incomplete conversion and side-reactions during benzylation.

Diagnostic Triage: Define Your Problem[1]

Before proceeding, identify which functional group is failing to protect. 3-hydroxybutanoic acid (3-HB) contains two distinct nucleophiles with opposing reactivity profiles.

  • Scenario A: Carboxylic Acid Failure (Esterification)

    • Symptoms:[1][2] Low yield, presence of oligomers (polyesters), remaining starting material.

    • Goal: Formation of Benzyl 3-hydroxybutyrate .

  • Scenario B: Secondary Alcohol Failure (Etherification)

    • Symptoms:[1][2] Black/brown reaction mixture, formation of alkenes (crotonates), loss of chirality (racemization).

    • Goal: Formation of Benzyl 3-(benzyloxy)butyrate (or protection of the alcohol on an existing ester).

Module 1: The Carboxyl Protection (Benzyl Ester)

The Challenge: The primary risk here is intermolecular esterification (oligomerization). If the reaction is too slow or the concentration is too high, the hydroxyl group of one molecule attacks the activated carboxyl group of another.

Optimized Protocol: Cesium Carbonate Method

Why this works: Cesium carbonate (


) provides the "Cesium Effect," where the large cation solubilizes the carboxylate in organic solvents (DMF), enhancing nucleophilicity while remaining mild enough to prevent racemization.

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-hydroxybutanoic acid (1.0 equiv) in anhydrous DMF (

    
     concentration). Note: High dilution prevents oligomerization.
    
  • Base Addition: Add

    
     (1.2 equiv). The mixture may become a suspension. Stir for 15 min at 
    
    
    
    .
  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

  • Workup: Pour into water, extract with EtOAc. Wash with saturated

    
     to remove unreacted acid.
    

Troubleshooting Table: Esterification

SymptomProbable CauseCorrective Action
Multiple TLC spots (Oligomers) Concentration too high.Dilute reaction to

to favor intramolecular reaction (or simple capping) over intermolecular polymerization.
Incomplete Conversion Water in solvent.[2]DMF is hygroscopic.[3] Hydroxide ions compete with the carboxylate. Dry DMF over molecular sieves (4Å).
Racemization Base too strong/Heat.[3]Avoid

at high heat. Stick to

at RT.
Module 2: The Hydroxyl Protection (Benzyl Ether)[4]

The Challenge: This is the most common failure point. Standard Williamson Ether Synthesis (NaH + BnBr) is contraindicated for 3-hydroxy esters.

  • The Trap: Strong bases (NaH, KH) abstract the

    
    -proton (acidic due to the adjacent ester), leading to 
    
    
    
    -elimination
    (dehydration) to form crotonic acid derivatives.
Optimized Protocol: Acid-Catalyzed Benzyl Trichloroacetimidate

Why this works: This method operates under acidic conditions , completely bypassing the enolate intermediate that leads to elimination.

Step-by-Step Workflow:

  • Substrate: Start with Benzyl 3-hydroxybutyrate (from Module 1). Do not use the free acid.

  • Solvent: Dissolve substrate in anhydrous DCM (

    
    ) and cyclohexane (2:1 ratio).
    
  • Reagent: Add Benzyl 2,2,2-trichloroacetimidate (BTCA, 1.5 equiv).

  • Catalyst: Add Triflic acid (TfOH) or TMSOTf (catalytic, 0.05 equiv) at

    
    .
    
  • Monitoring: Reaction is usually fast (1–3 hours). Filter off the precipitated trichloroacetamide byproduct.

Troubleshooting Table: Etherification

SymptomProbable CauseCorrective Action
Black/Dark Mixture Decomposition via Elimination.[3]STOP. You likely used a base (NaH). Switch to the Acid-Catalyzed BTCA method immediately.
No Reaction (BTCA method) Moisture destroyed catalyst.TfOH is sensitive. Ensure glassware is flame-dried.[3] Increase catalyst load to 0.1 equiv.
Product is Crotonate Acid concentration too high.Strong acids can also catalyze elimination (E1 mechanism). Keep temperature at

and quench immediately upon completion.
Visualizing the Failure Pathways

The following diagram illustrates why the Base-Catalyzed route (NaH) fails compared to the Acid-Catalyzed route (BTCA).

G Start Benzyl 3-hydroxybutyrate (Substrate) NaH Reagent: NaH / BnBr (Strong Base) Start->NaH BTCA Reagent: BTCA / TfOH (Acid Catalyst) Start->BTCA Enolate Enolate Intermediate NaH->Enolate Deprotonation (alpha-C) Elimination Benzyl Crotonate (Elimination Product) Enolate->Elimination Beta-Elimination Oxonium Oxonium Intermediate BTCA->Oxonium Protonation Product Benzyl 3-(benzyloxy)butyrate (Target) Oxonium->Product Substitution (SN1-like)

Caption: Mechanistic divergence between base-mediated elimination (Red) and acid-catalyzed substitution (Green).

Frequently Asked Questions (FAQs)

Q1: Can I protect both the acid and the alcohol in a "one-pot" reaction using excess NaH and BnBr? A: No. This is the most common error. While NaH can theoretically deprotonate both, the 3-hydroxy group creates a specific instability. The alkoxide formed at the


-position often acts as an internal base or leaving group, leading to polymerization or elimination. Always protect the ester first (mild base), then the alcohol (acid catalysis).

Q2: I am seeing a new spot on TLC that is less polar than my product but UV active. What is it? A: This is likely Benzyl Crotonate (formed via dehydration). It has a conjugated double bond, making it highly UV active compared to the saturated starting material. This confirms that elimination is competing with your protection reaction.[3]

Q3: Why recommend Cesium Carbonate over Potassium Carbonate? A: Solubility and basicity.[3]


 is poorly soluble in DMF, often requiring heat to drive the reaction. Heat promotes racemization of the chiral center at C3. 

is more soluble, allowing the reaction to proceed at room temperature, preserving optical purity.

Q4: My BTCA reagent is old. Can I still use it? A: Benzyl trichloroacetimidate hydrolyzes to benzyl alcohol and trichloroacetamide if exposed to moisture. Check the NMR of your reagent. If you see a singlet around 4.7 ppm (Benzyl alcohol), purify or purchase fresh reagent. Impure BTCA will quench your acid catalyst, stalling the reaction.

References
  • Cesium Carbon

    • Source: ChemicalBook & Current Organic Chemistry.
    • Context: Validates as a mild base for selective esterification without racemiz
    • URL:

  • Acid-Catalyzed Benzyl

    • Source: Eckenberg, P., et al. Tetrahedron (1993). "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols."

    • Context: Establishes the protocol for protecting base-sensitive alcohols (like -hydroxy esters) using BTCA and Triflic acid.
    • URL:

  • Beta-Elimin

    • Source: Chemistry LibreTexts / NIH.
    • Context: Explains the mechanism of -elimination in hydroxy-carbonyl systems under basic conditions.
    • URL:

  • General Benzyl Protection Guides

    • Source: Common Organic Chemistry.[3]

    • Context: Standard conditions for BnBr usage and deprotection.[3][4]

    • URL:

Sources

Technical Support Center: 3-(Benzyloxy)butanoic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Benzyloxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with aqueous solutions of this compound. Our goal is to provide you with in-depth technical guidance, rooted in scientific principles, to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability Landscape

3-(Benzyloxy)butanoic acid is a bifunctional molecule featuring a carboxylic acid and a benzyl ether. This structure presents a unique set of stability considerations in aqueous environments. The primary concerns revolve around the potential for hydrolysis of the benzyl ether linkage and other degradation pathways influenced by pH, temperature, light, and oxidative stress. This guide will walk you through identifying, mitigating, and quantifying these stability challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the stability of 3-(Benzyloxy)butanoic acid in aqueous solutions.

Q1: What are the primary functional groups in 3-(Benzyloxy)butanoic acid that influence its stability in water?

A1: The two key functional groups are the carboxylic acid (-COOH) and the benzyl ether (-O-CH₂-Ph). The carboxylic acid is acidic and can ionize in water, while the benzyl ether bond can be susceptible to cleavage under certain conditions.

Q2: What are the most likely degradation pathways for 3-(Benzyloxy)butanoic acid in an aqueous solution?

A2: The most probable degradation pathways are:

  • Hydrolysis: Cleavage of the benzyl ether bond, especially under acidic conditions, to yield 3-hydroxybutanoic acid and benzyl alcohol.

  • Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q3: How does pH affect the stability of 3-(Benzyloxy)butanoic acid solutions?

A3: The pH of the aqueous solution is a critical factor.

  • Acidic pH: Strong acidic conditions can catalyze the hydrolysis of the benzyl ether.[1][2]

  • Neutral pH: The compound is generally more stable at neutral pH, although other factors like temperature and light can still play a role.

  • Basic pH: While the carboxylic acid will be deprotonated to its carboxylate form, the benzyl ether is generally more stable against hydrolysis under basic conditions compared to acidic conditions. However, very strong basic conditions combined with high temperatures could promote other reactions.

Q4: What are the recommended storage conditions for aqueous solutions of 3-(Benzyloxy)butanoic acid?

A4: To maximize stability, aqueous solutions should be:

  • Stored at refrigerated temperatures (2-8 °C).

  • Protected from light by using amber vials or storing in the dark.[3][4]

  • Maintained at a pH close to neutral (pH 6-8) if compatible with the experimental requirements.

  • Blanketed with an inert gas (e.g., nitrogen or argon) if oxidative degradation is a concern.

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a more in-depth, question-and-answer-style troubleshooting guide for specific experimental observations.

Issue 1: I observe a loss of potency or a decrease in the concentration of 3-(Benzyloxy)butanoic acid in my aqueous formulation over time.

Q: What are the likely causes for the observed loss of the parent compound?

A: A decrease in concentration is a direct indication of degradation. The most probable causes are hydrolysis or oxidation. To identify the root cause, consider the following:

  • pH of your solution: If your solution is acidic, hydrolysis of the benzyl ether is a strong possibility.

  • Presence of oxidizing agents: Even dissolved oxygen can contribute to oxidative degradation over time.

  • Exposure to light: Photodegradation can occur if the solution is not adequately protected from light.[3]

  • Elevated temperature: Higher temperatures accelerate most degradation reactions.

Q: How can I confirm the degradation pathway?

A: You can perform a forced degradation study .[5][6][7] This involves intentionally exposing your compound to harsh conditions to generate potential degradation products. By analyzing the stressed samples using a stability-indicating analytical method (typically HPLC with UV and/or MS detection), you can identify the degradation products and understand the degradation pathway.

Issue 2: My analytical chromatogram (e.g., HPLC) shows new, unexpected peaks appearing in my 3-(Benzyloxy)butanoic acid solution.

Q: What do these new peaks represent?

A: These new peaks are likely degradation products. Based on the structure of 3-(Benzyloxy)butanoic acid, potential degradants include:

  • 3-Hydroxybutanoic acid: From the cleavage of the benzyl ether.

  • Benzyl alcohol: The other product of benzyl ether hydrolysis.

  • Benzaldehyde or Benzoic acid: From the oxidation of the benzyl group.

Q: How can I identify these unknown peaks?

A: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) . By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can often deduce their molecular weight and propose structures. Comparing the retention times and mass spectra with commercially available standards of the suspected degradation products can confirm their identity.

Experimental Protocols

To systematically investigate and address stability issues, the following detailed protocols are provided.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[4][5][6][7]

Objective: To generate potential degradation products of 3-(Benzyloxy)butanoic acid under various stress conditions.

Materials:

  • 3-(Benzyloxy)butanoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV/PDA and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(Benzyloxy)butanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, prepare a solution and keep it at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.

Data Presentation:

Stress Condition% Degradation of 3-(Benzyloxy)butanoic acidNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
Control 0%0N/A
Acid Hydrolysis (0.1M HCl, 60°C) Report ValueReport ValueReport Value
Base Hydrolysis (0.1M NaOH, 60°C) Report ValueReport ValueReport Value
Oxidation (3% H₂O₂, RT) Report ValueReport ValueReport Value
Thermal (Solid, 80°C) Report ValueReport ValueReport Value
Thermal (Solution, 60°C) Report ValueReport ValueReport Value
Photolytic Report ValueReport ValueReport Value

Table 1: Example data table for summarizing forced degradation results.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-(Benzyloxy)butanoic acid from its potential degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and PDA or UV detector. A mass spectrometer is highly recommended for peak identification.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 210 nm and 254 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are crucial for demonstrating specificity.

Visualizing Degradation Pathways and Workflows

Degradation Pathway of 3-(Benzyloxy)butanoic acid

3-(Benzyloxy)butanoic acid 3-(Benzyloxy)butanoic acid 3-Hydroxybutanoic acid 3-Hydroxybutanoic acid 3-(Benzyloxy)butanoic acid->3-Hydroxybutanoic acid  Hydrolysis (Acidic) Benzyl alcohol Benzyl alcohol 3-(Benzyloxy)butanoic acid->Benzyl alcohol  Hydrolysis (Acidic) Oxidation Products (e.g., Benzaldehyde) Oxidation Products (e.g., Benzaldehyde) 3-(Benzyloxy)butanoic acid->Oxidation Products (e.g., Benzaldehyde)  Oxidation

Caption: Potential degradation pathways of 3-(Benzyloxy)butanoic acid in aqueous solution.

Experimental Workflow for Stability Assessment

cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Stability Testing Forced Degradation Study Forced Degradation Study Identify Potential Degradants Identify Potential Degradants Forced Degradation Study->Identify Potential Degradants Develop Stability-Indicating HPLC-MS Method Develop Stability-Indicating HPLC-MS Method Identify Potential Degradants->Develop Stability-Indicating HPLC-MS Method Validate Method Validate Method Develop Stability-Indicating HPLC-MS Method->Validate Method Long-term & Accelerated Stability Studies Long-term & Accelerated Stability Studies Validate Method->Long-term & Accelerated Stability Studies Monitor Degradation Monitor Degradation Long-term & Accelerated Stability Studies->Monitor Degradation

Caption: A systematic workflow for assessing the stability of 3-(Benzyloxy)butanoic acid.

References

  • Development of forced degradation and stability indic
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Studies for Stability - Nelson Labs.
  • Benzyl Ethers - Organic Chemistry Portal.
  • BENZYL ETHERS OF CARBOHYDR

Sources

Storage conditions to prevent degradation of 3-(Benzyloxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Benzyloxy)butanoic Acid

Welcome to the technical support center for 3-(Benzyloxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we address common questions and troubleshooting scenarios related to its storage and degradation, grounding our recommendations in established chemical principles and analytical best practices.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(Benzyloxy)butanoic acid to ensure its long-term stability?

To prevent degradation, 3-(Benzyloxy)butanoic acid should be stored in a tightly sealed container, protected from light, in a cool, dry, and inert environment.[1][2]

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term use.[3]Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen).Prevents oxidation of the benzylic ether moiety.[4]
Light Store in an amber or opaque vial, inside a dark cabinet.Protects the compound from photolytic degradation.
Moisture Tightly sealed container in a desiccated environment.Prevents acid- or base-catalyzed hydrolysis.[1][5]
Purity Use high-purity, anhydrous solvents if in solution.Residual impurities can catalyze degradation.
Q2: What are the primary functional groups on 3-(Benzyloxy)butanoic acid that are susceptible to degradation?

3-(Benzyloxy)butanoic acid has two key functional groups: a benzyl ether and a carboxylic acid . The benzyl ether is susceptible to oxidative and acidic cleavage, while the carboxylic acid moiety can be involved in acid-base reactions and is sensitive to changes in pH.[6][7]

Q3: I plan to use this compound over several months. Should I aliquot it?

Yes, absolutely. For long-term storage, it is highly recommended to aliquot the solid compound into smaller, single-use quantities. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to atmospheric moisture and oxygen each time the container is opened.

Troubleshooting Guide: Degradation Issues

Q4: I've observed a new peak in my HPLC chromatogram after storing a solution of 3-(Benzyloxy)butanoic acid. What could this impurity be?

The appearance of a new peak likely indicates degradation. Based on the structure of 3-(Benzyloxy)butanoic acid, several degradation pathways are plausible. The two primary mechanisms are cleavage of the benzyl ether and reactions involving the carboxylic acid.

Potential Degradation Pathways:

  • Oxidative Cleavage: The benzylic carbon is prone to oxidation, which can lead to the cleavage of the C-O bond.[4] This process can yield 3-hydroxybutanoic acid and benzoic acid (from the further oxidation of benzaldehyde).[8]

  • Hydrolytic Cleavage (Acid/Base Mediated): Under strongly acidic or basic conditions, the ether linkage can be hydrolyzed.[5][6] Acid-catalyzed hydrolysis can yield 3-hydroxybutanoic acid and benzyl alcohol .

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate cleavage reactions.

The following diagram illustrates the most probable degradation pathways under common stress conditions.

DegradationPathways main 3-(Benzyloxy)butanoic acid prod1 3-Hydroxybutanoic acid main->prod1 Oxidative or Acidic Cleavage prod3 Benzyl alcohol main->prod3 Acidic Cleavage prod4 Benzaldehyde main->prod4 Oxidation prod2 Benzoic acid prod4->prod2 Further Oxidation

Caption: Potential degradation pathways of 3-(Benzyloxy)butanoic acid.

Q5: My sample's purity has decreased upon storage. How can I definitively identify the degradation products?

Identifying unknown degradation products requires a combination of analytical techniques. A systematic approach is crucial for accurate structural elucidation.

Workflow for Degradant Identification:

  • High-Resolution Mass Spectrometry (LC-MS/MS): This is the most powerful tool for this purpose. It provides the accurate mass of the degradant, allowing you to predict its elemental composition. Tandem MS (MS/MS) fragments the molecule, giving clues about its structure.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity (e.g., via preparative HPLC), ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[11]

  • Co-injection with Standards: If you suspect specific degradation products (e.g., benzoic acid), you can run an HPLC analysis where your sample is co-injected with an authentic standard of the suspected compound. If the standard and the impurity peak co-elute, it provides strong evidence of its identity.

StabilityWorkflow start Purity Decrease Observed (e.g., by HPLC) lcms Analyze by LC-MS (Determine Mass of Impurity) start->lcms hypothesize Hypothesize Structure (Based on Mass & Degradation Pathways) lcms->hypothesize standards Synthesize or Purchase Authentic Standards hypothesize->standards nmr Isolate Impurity (Prep-HPLC) hypothesize->nmr If isolation is needed coinject Co-inject Sample and Standard (Confirm by HPLC Retention Time) standards->coinject end Degradant Identified coinject->end confirm Structural Elucidation (NMR, etc.) nmr->confirm confirm->end

Caption: Experimental workflow for identifying unknown degradation products.

Protocols for Stability Assessment

To proactively understand the stability of 3-(Benzyloxy)butanoic acid, it is advisable to perform stability-indicating studies. Forced degradation studies are a key component of this, as they can rapidly identify potential degradation pathways and products.[9][12][13]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 3-(Benzyloxy)butanoic acid under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 3-(Benzyloxy)butanoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade acetonitrile and water

  • pH meter, heating block, UV lamp (254 nm / 365 nm)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 3-(Benzyloxy)butanoic acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 8 hours.[13]

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours.[13]

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at a temperature above accelerated testing conditions (e.g., 70°C) for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light for 24 hours.

    • Control: Keep a sample of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • After the designated time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze all samples, including the control, by a suitable HPLC-UV method.[11][14][15]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the area of the parent peak. Use an HPLC-MS method to obtain mass information for the new peaks.

Protocol 2: HPLC Method for Purity Assessment

Objective: To provide a baseline reverse-phase HPLC method for assessing the purity of 3-(Benzyloxy)butanoic acid and its degradation products.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Gradient 30% B to 90% B over 15 minutes, hold for 2 min, return to initial conditions

This method should be validated to ensure it is "stability-indicating," meaning it can separate the parent compound from all significant degradation products.[13]

References

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. Available at: [Link]

  • Dendrimer Disassembly by Benzyl Ether Depolymerization. Journal of the American Chemical Society. Available at: [Link]

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Lhasa Limited. Available at: [Link]

  • Carboxylic Acid Versatility in Modern Food Preservation Techniques. Patsnap. Available at: [Link]

  • Acidity In Carboxylic Acids. Free PDF Library. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. OnePetro. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. PubChem. Available at: [Link]

  • Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. Available at: [Link]

  • (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. PubChem. Available at: [Link]

  • Benzoic acid - Safety data sheet. Möller Chemie. Available at: [Link]

  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. CP Lab Safety. Available at: [Link]

  • Solved: What kind is the reaction that produces 3-OH butanoic acid?. Numerade. Available at: [Link]

  • A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI. Available at: [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • Analysis of Organic Acids in Aqueous Samples Application. Agilent. Available at: [Link]

Sources

Validation & Comparative

Structural Validation of 3-(Benzyloxy)butanoic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of 3-(Benzyloxy)butanoic acid , a critical chiral building block often derived from poly-3-hydroxybutyrate (PHB) or via asymmetric synthesis.

This guide compares the spectral "performance" of the target compound against its Precursor (3-Hydroxybutanoic acid) and common Impurities (Benzyl bromide/alcohol) to provide a self-validating analytical workflow.

Introduction & Strategic Context

3-(Benzyloxy)butanoic acid is a protected derivative of 3-hydroxybutanoic acid. In drug discovery, the benzyl (Bn) ether serves as a robust protecting group, stable to basic hydrolysis and many oxidizing agents, yet removable via hydrogenolysis.

The Analytical Challenge: Researchers often struggle to distinguish the product from the starting material (due to overlapping aliphatic regions) or verify the complete removal of benzylating reagents. This guide provides a definitive spectral fingerprint to validate:

  • Functionalization: Confirmation of the ether linkage.

  • Stereochemical Environment: Assessment of the chiral center's influence on the benzyl protons.

  • Purity: Differentiation from unreacted benzyl bromide or hydrolyzed benzyl alcohol.

Experimental Protocol

To ensure reproducibility, follow this standardized sample preparation workflow.

Sample Preparation
  • Solvent: Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is the preferred solvent (99.8% D). It minimizes H-bonding broadening compared to DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    , allowing for clearer resolution of the diastereotopic benzylic protons.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     at 7.26 ppm.
    
Instrument Parameters
  • Frequency: 400 MHz or higher recommended (to resolve the AB system of benzyl protons).

  • Pulse Sequence: Standard 1H zg30; 13C zgpg30 (proton-decoupled).

  • Scans: 16 scans (1H), 512+ scans (13C).

Comparative Spectral Analysis

A. 1H NMR: The Diagnostic Fingerprint[1]

The transition from 3-hydroxybutanoic acid to 3-(benzyloxy)butanoic acid is marked by three distinct spectral events.

Table 1: 1H NMR Chemical Shift Comparison (

)
Proton AssignmentPrecursor: 3-Hydroxybutanoic AcidTarget: 3-(Benzyloxy)butanoic Acid Diagnostic Change
C4-Methyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

1.22 (d)

1.25 – 1.30 (d)
Slight downfield shift due to ether vs. alcohol environment.
C2-Methylene (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-COOH)

2.45 – 2.60 (dd)

2.50 – 2.75 (m/dd)
Remains complex; diastereotopic nature persists.
C3-Methine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-O)

4.15 – 4.25 (m)

3.95 – 4.10 (m)
Key Indicator: Shift varies, but loss of OH coupling sharpens the multiplet.
Hydroxyl (OH)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

3.0 – 5.0 (broad, variable)
Absent Primary Confirmation: Disappearance of exchangeable proton.
Benzyl ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Absent

4.50 – 4.65 (ABq or s)
Critical Feature: Often appears as an AB quartet (

Hz) due to the adjacent chiral center (C3).
Aromatic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Absent

7.25 – 7.40 (m)
Integration must equal 5H.
Carboxyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

~10.5 (broad)

10.0 – 12.0 (broad)
Usually visible in dry

; confirms acid integrity.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight (The "AB Quartet" Phenomenon): In the target compound, the C3 carbon is chiral. This chirality renders the two protons on the benzyl methylene group (


) diastereotopic . On lower field instruments (300 MHz), this may look like a singlet. On high-field instruments (>400 MHz), this often resolves into a "roofed" AB quartet. Observing this splitting is a strong indicator that the chiral integrity of the C3 center is interacting with the protecting group environment.
B. 13C NMR: Carbon Skeleton Verification

The 13C spectrum provides definitive proof of the ether formation without the ambiguity of exchangeable protons.

Table 2: 13C NMR Chemical Shift Comparison (

)
Carbon AssignmentPrecursor Shift (ppm)Target Shift (ppm) Notes
C1 (COOH) 176.5175 – 178 Carbonyl carbon; characteristic of carboxylic acids.
Aromatic (Ipso) Absent138.0 – 138.5 Quaternary carbon of the benzyl ring.
Aromatic (Ortho/Meta/Para) Absent127.5 – 128.5 Cluster of peaks; confirms presence of phenyl group.
C3 (Methine C-O) 64.573.0 – 75.0 Primary Confirmation: Significant downfield shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ppm) due to etherification.
Benzyl ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Absent70.5 – 72.0 New methylene signal; distinct from C2 or C3.
C2 (Methylene) 42.540.0 – 42.0 Alpha to carbonyl.
C4 (Methyl) 22.519.5 – 20.5 Terminal methyl group.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the product and troubleshooting common impurities.

NMR_Validation_Logic Start Crude Product Spectrum Check_Aromatic Region 7.2-7.4 ppm: Are signals present? Start->Check_Aromatic Check_OH Is broad OH signal (3.0-5.0 ppm) present? Check_Aromatic->Check_OH Yes (5H) Result_Fail_SM FAILED: Unreacted Starting Material Check_Aromatic->Result_Fail_SM No (0H) Check_BnCH2 Region 4.4-4.7 ppm: Singlet or AB Quartet? Check_OH->Check_BnCH2 No Check_OH->Result_Fail_SM Yes Check_Impurity Check 4.5 ppm vs 4.7 ppm Check_BnCH2->Check_Impurity Analyze Shift Result_Success VALIDATED: 3-(Benzyloxy)butanoic acid Check_Impurity->Result_Success ABq/Singlet ~4.55-4.60 ppm Result_Fail_BnBr IMPURITY: Benzyl Bromide present (CH2 @ 4.50 ppm) Check_Impurity->Result_Fail_BnBr Singlet < 4.50 ppm Result_Fail_BnOH IMPURITY: Benzyl Alcohol present (CH2 @ 4.68 ppm) Check_Impurity->Result_Fail_BnOH Singlet > 4.65 ppm

Caption: Logical flow for distinguishing 3-(Benzyloxy)butanoic acid from precursors and common benzyl impurities using 1H NMR shifts.

Synthesis & Workup Context

Understanding the synthesis informs the spectral analysis. The compound is typically synthesized via the Williamson Ether Synthesis or acid-catalyzed benzylation.

Synthesis_Workflow SM 3-Hydroxybutanoic Acid (or Ester) Reaction Etherification SM->Reaction Reagents Benzyl Bromide / Ag2O or Benzyl Trichloroacetimidate Reagents->Reaction Workup Hydrolysis (if Ester) & Acidic Workup Reaction->Workup Product 3-(Benzyloxy)butanoic Acid Workup->Product

Caption: Standard synthetic route. Note: If starting from the ester, an additional hydrolysis step is required, which must be monitored by the disappearance of the O-Methyl/Ethyl signal in NMR.

Troubleshooting Common Impurities
  • Benzyl Bromide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  A common excess reagent. Look for a sharp singlet at 4.49 ppm . If the product's benzyl 
    
    
    
    is an AB quartet, this impurity singlet will often sit right in the middle or slightly upfield.
  • Benzyl Alcohol (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  A byproduct of hydrolysis. Look for a singlet at 4.68 ppm  (variable with concentration) and a broad OH signal.
    

References

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 3042 (3-Hydroxybutanoic acid) & Analogous Benzyl Ethers. National Institute of Advanced Industrial Science and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Reference for diastereotopic proton principles).

  • Seebach, D., et al. (1992). "Direct Degradation of the Biopolymer Poly[(R)-3-Hydroxybutyric Acid] to (R)-3-Hydroxybutanoic Acid and Its Methyl Ester." Organic Syntheses, 71, 39. (Foundational work on the starting material). [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. (Reference for Benzyl ether chemical shift predictions). [Link]

Sources

A Researcher's Guide to Determining Enantiomeric Excess of 3-(Benzyloxy)butanoic Acid: A Comparative Analysis of Chiral HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of its pharmacological activity and safety profile. For a molecule like 3-(Benzyloxy)butanoic acid, a valuable chiral building block, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) with other established analytical techniques for this purpose. We will delve into the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate method for their specific needs.

The Central Role of Chiral HPLC

Chiral HPLC stands as the most powerful and versatile tool for resolving and quantifying enantiomers.[1] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2]

A systematic approach to method development is crucial for achieving optimal separation.[1] For a carboxylic acid like 3-(Benzyloxy)butanoic acid, polysaccharide-based CSPs are often the first choice due to their broad enantiorecognition capabilities.[3][4]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel CHIRALPAK® series (e.g., AD-H, OD-H) or a CHIRAL ART column (e.g., Amylose-SA, Cellulose-SB), is a strong starting point.[3][4][5]

  • Mobile Phase: A normal-phase mobile phase is typically employed for these types of columns. A common starting point is a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[3] For acidic compounds like 3-(Benzyloxy)butanoic acid, the addition of a small percentage (typically 0.1%) of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is essential to improve peak shape and resolution.[3][6] A typical starting mobile phase composition would be n-hexane/2-propanol/TFA (90:10:0.1, v/v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.[3]

  • Temperature: The column temperature is usually maintained at ambient or slightly elevated temperatures (e.g., 25°C) to ensure reproducibility.

  • Detection: UV detection at a wavelength where the benzyl group absorbs, typically around 254 nm, is suitable.

  • Sample Preparation: Dissolve a known concentration of 3-(Benzyloxy)butanoic acid in the mobile phase.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100[2]

dot graph "Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];

subgraph "cluster_Preparation" { label="Sample & System Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Sample [label="Dissolve 3-(Benzyloxy)butanoic Acid\nin Mobile Phase"]; System [label="Equilibrate HPLC System\nwith Mobile Phase"]; }

subgraph "cluster_Analysis" { label="Chromatographic Analysis"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Inject [label="Inject Sample"]; Separate [label="Separation on\nChiral Stationary Phase"]; Detect [label="UV Detection"]; }

subgraph "cluster_Data" { label="Data Processing"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Integrate [label="Integrate Peak Areas"]; Calculate [label="Calculate Enantiomeric Excess"]; }

Sample -> Inject; System -> Inject; Inject -> Separate [label="Mobile Phase Flow"]; Separate -> Detect; Detect -> Integrate; Integrate -> Calculate; } caption [label="Workflow for Chiral HPLC Analysis", fontsize=10, fontcolor="#5F6368"];

The causality behind these choices lies in creating a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to their separation.[7] The acidic additive ensures that the carboxylic acid is in a consistent protonation state, preventing peak tailing and improving resolution.[6]

Alternative Methodologies: A Comparative Overview

While chiral HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric excess, each with its own set of advantages and limitations.[8]

For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity.[9] However, for non-volatile compounds like 3-(Benzyloxy)butanoic acid, derivatization is a mandatory prerequisite to increase volatility.[10]

Experimental Protocol: Chiral GC Analysis (with Derivatization)

  • Derivatization: The carboxylic acid group must be converted to a more volatile ester, for example, a methyl ester. This can be achieved by reacting the acid with a reagent like BF₃-methanol.[11]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Chiral Stationary Phase: A chiral capillary column, often based on derivatized cyclodextrins, is employed.[11]

  • Carrier Gas: Helium or hydrogen is typically used.

  • Oven Temperature Program: A temperature gradient is usually necessary to achieve good separation.

  • Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the peak areas of the two enantiomers.

The primary advantage of chiral GC is its high efficiency and speed for suitable analytes.[8] However, the need for derivatization adds an extra step to the workflow and can potentially introduce errors.

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[8] This technique relies on the use of a chiral discriminating agent (CDA), which can be a chiral solvating agent (CSA) or a chiral derivatizing agent.[12][13]

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of the analyte in solution, leading to the splitting of NMR signals for each enantiomer.[12][14] This allows for the direct determination of the enantiomeric ratio by integrating the distinct signals.[12]

  • Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form stable diastereomers, which will have distinct NMR spectra.[15] For a carboxylic acid, a chiral amine could be used to form diastereomeric amides.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the 3-(Benzyloxy)butanoic acid sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar equivalent of a suitable CSA to the NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes and determine the enantiomeric excess by integrating these signals.

The main advantage of the NMR method is its speed and the minimal sample preparation required, especially when using a CSA.[14] However, the sensitivity is generally lower than chromatographic methods, and finding a suitable CDA or CSA that provides baseline resolution of the signals can be challenging.[8]

Comparative Performance Analysis

The choice of the optimal method depends on several factors, including the available instrumentation, the required sensitivity, and the sample throughput.

FeatureChiral HPLCChiral GC (with Derivatization)NMR with Chiral Discriminating Agents
Principle Differential interaction with a chiral stationary phase.[3]Separation of volatile enantiomers on a chiral stationary phase.[9]Formation of diastereomeric complexes leading to distinct NMR signals.[13]
Applicability Broad applicability to a wide range of compounds.[1]Suitable for volatile or derivatizable compounds.[11]Applicable to a wide range of compounds, but requires a suitable CDA/CSA.[12]
Sample Preparation Minimal, dissolution in mobile phase.Derivatization step required.[10]Minimal with CSA; derivatization required with CDA.[14][15]
Sensitivity High (UV, MS detection).Very high (FID, MS detection).Moderate to low.
Analysis Time 10-30 minutes per sample.[8]5-20 minutes per sample.[8]2-10 minutes per sample.[8]
Resolution Excellent, often baseline separation.[8]Very high.[8]Variable, depends on the CDA/CSA and analyte.
Cost Moderate to high (column cost).Moderate (column cost).High (instrument cost).
Key Advantage Versatility and robustness.Speed and sensitivity for volatile compounds.Speed and minimal sample preparation.
Key Limitation Column cost and method development time.Requires derivatization for non-volatile compounds.Lower sensitivity and potential for signal overlap.
Conclusion: Selecting the Optimal Method

For the determination of the enantiomeric excess of 3-(Benzyloxy)butanoic acid, chiral HPLC is the recommended method of choice due to its direct applicability without the need for derivatization, its high resolution, and its robustness. The well-established use of polysaccharide-based chiral stationary phases for the separation of acidic compounds provides a high probability of success in method development.[16]

Chiral GC, while a powerful technique, is less ideal for this specific analyte due to the necessity of a derivatization step, which adds complexity and potential for error to the analytical workflow. NMR spectroscopy with chiral discriminating agents serves as an excellent rapid screening tool, particularly when a suitable chiral solvating agent is available. However, for routine and high-accuracy quantitative analysis, chiral HPLC remains the gold standard.

By understanding the principles and practical considerations of each technique, researchers can make an informed decision to ensure the accurate and reliable determination of the enantiomeric purity of 3-(Benzyloxy)butanoic acid, a critical aspect of its application in the development of new chemical entities.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chrom
  • Efficient method development for chiral separ
  • Chiral HPLC Separ
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Enantiomeric excess. Wikipedia.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. Benchchem.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
  • A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric C
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect.
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
  • Derivatiz
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • Acids: Derivatiz
  • The Chiral Notebook. Phenomenex.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • Chiral Derivatiz
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
  • Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids.
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • Basics of chiral HPLC. Sigma-Aldrich.

Sources

Mass Spectrometry Fragmentation Patterns of 3-(Benzyloxy)butanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 3-(Benzyloxy)butanoic acid (CAS: 83509-88-0 / 51440-81-4), a critical intermediate in the synthesis of


-amino acids and chiral building blocks.

The presence of two distinct functional moieties—a carboxylic acid and a benzyl ether —creates a "fragmentation competition" that varies significantly between ionization techniques. This guide compares the fragmentation landscapes of Electron Ionization (EI) (via GC-MS) and Electrospray Ionization (ESI) (via LC-MS/MS), providing researchers with the data necessary to select the optimal method for impurity profiling, metabolite identification, or reaction monitoring.

Part 1: Structural Analysis & Theoretical Fragmentation

Before analyzing spectral data, we must establish the labile bonds prone to dissociation. The molecule (


, MW 194.23 Da) contains three primary cleavage sites:
  • Site A (Benzylic C-O): The weakest bond, prone to heterolytic cleavage yielding a stable benzyl cation.

  • Site B (Ether C-O): Secondary cleavage point.

  • Site C (Alpha-Carbonyl): Characteristic of carboxylic acids (loss of

    
     or 
    
    
    
    ).
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathways driving the formation of major ions in both EI and ESI modes.

FragmentationPathways Parent 3-(Benzyloxy)butanoic acid MW: 194.23 EI_Node EI Source (70 eV) Parent->EI_Node ESI_Node ESI Source (Soft) Parent->ESI_Node Tropylium Tropylium Ion (m/z 91) [Base Peak] EI_Node->Tropylium Benzylic Cleavage (Dominant) AcidFrag Butanoic Acid Radical (m/z 103) EI_Node->AcidFrag Ether Cleavage AlphaCleave Alpha-Cleavage (m/z 45) [-COOH] AcidFrag->AlphaCleave Secondary Frag Deprotonated [M-H]⁻ (m/z 193) ESI_Node->Deprotonated Negative Mode Protonated [M+H]⁺ (m/z 195) ESI_Node->Protonated Positive Mode Decarboxylated [M-H-CO₂]⁻ (m/z 149) Deprotonated->Decarboxylated CID (-44 Da) Dehydrated [M+H-H₂O]⁺ (m/z 177) Protonated->Dehydrated In-Source/CID (-18 Da)

Figure 1: Mechanistic fragmentation map contrasting high-energy benzylic cleavage (EI) with neutral loss pathways (ESI).

Part 2: Comparative Analysis (EI vs. ESI vs. Derivatization)

This section objectively compares the three primary workflows for analyzing 3-(Benzyloxy)butanoic acid.

Electron Ionization (EI) - GC-MS

Best for: Structural confirmation, library matching, and impurity identification.

In EI (70 eV), the molecular ion (


, m/z 194) is often weak or absent due to the lability of the benzyl ether bond. The spectrum is dominated by the aromatic moiety.
m/z (Ion)Relative AbundanceFragment StructureMechanism
91 100% (Base Peak)

(Tropylium)
Benzylic cleavage. Diagnostic for all benzyl ethers.
103 5-15%

Loss of benzyl radical.
65 10-20%

Decomposition of tropylium ion (loss of acetylene).
45 5-10%

Alpha-cleavage of the carboxylic acid group.

Critical Insight: The dominance of m/z 91 makes specific identification difficult in complex mixtures containing other benzylated compounds. Chromatographic resolution is essential.

Electrospray Ionization (ESI) - LC-MS/MS

Best for: Quantification in biological matrices, pharmacokinetic (PK) studies.

ESI is a "soft" technique that preserves the molecular ion. The choice between Positive (+) and Negative (-) mode significantly alters the fragmentation limits.[1]

  • Negative Mode (ESI-): Preferred for carboxylic acids.

    • Precursor: m/z 193

      
      
      
    • Primary Product: m/z 149 (Loss of

      
      , 44 Da).
      
    • Mechanism: Decarboxylation is the lowest energy pathway for deprotonated acids.

  • Positive Mode (ESI+):

    • Precursor: m/z 195

      
      
      
    • Primary Product: m/z 177 (Loss of

      
      , 18 Da).
      
    • Secondary Product: m/z 91 (Benzyl cation).

Derivatization Strategies (GC-MS Optimization)

Direct injection of the free acid in GC-MS leads to peak tailing and thermal degradation. Derivatization is mandatory for robust quantification.

MethodReagentDerivative FormKey MS ShiftVerdict
Methylation ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

/MeOH or Diazomethane
Methyl 3-(benzyloxy)butanoate

shifts to 208 . Base peak remains 91 .
Standard. Good chromatography, simple spectra.
Silylation BSTFA / MTBSTFATMS-Ester

shifts to 266 . Peaks at 73 (TMS) and 91 .
Alternative. Useful if other hydroxyls are present.

Part 3: Experimental Protocols

Protocol A: GC-MS Analysis (Methyl Ester Derivative)

Use this protocol for purity analysis of synthetic batches.

  • Sample Prep: Dissolve 5 mg of 3-(Benzyloxy)butanoic acid in 1 mL Methanol.

  • Derivatization: Add 200 µL

    
    -Methanol (14%). Cap and heat at 60°C for 15 minutes.
    
  • Extraction: Cool to RT. Add 1 mL Hexane and 1 mL saturated NaCl. Vortex and collect the top Hexane layer.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters: Scan range 40-350 amu. Solvent delay 3.0 min.

Protocol B: LC-MS/MS Quantification (Direct Injection)

Use this protocol for PK studies or trace analysis.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS Source (ESI Negative):

    • Capillary: 3000 V.

    • Gas Temp: 300°C.[4]

    • MRM Transition: 193.1

      
       149.0 (Collision Energy: 15 eV).
      

Part 4: Decision Guide (Method Selection)

The following decision tree assists in selecting the appropriate methodology based on your analytical goals.

MethodSelection Start Start: Define Goal Goal1 Synthetic Purity / Impurity ID Start->Goal1 Goal2 Biological Matrix / Quantification Start->Goal2 Decision1 Is sample volatile? Goal1->Decision1 Method2 LC-MS/MS (ESI-) (Protocol B) Goal2->Method2 High Sensitivity Req. Method1 GC-MS (Derivatized) (Protocol A) Decision1->Method1 Yes (after deriv.)

Figure 2: Workflow selection matrix for 3-(Benzyloxy)butanoic acid analysis.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Carboxylic Acids and Ethers. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Tropylium ion m/z 91 mechanism).
  • PubChem. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid (Analogous Compound Data).[5] National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Chromatographic Separation of 3-(Benzyloxy)butanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzyloxy)butanoic acid is a critical chiral building block employed in the synthesis of


-hydroxy acids, polyhydroxyalkanoates (PHB) derivatives, and statin side-chains. The enantiomeric purity of this intermediate is paramount, as it directly dictates the stereochemistry of the final pharmaceutical active ingredient (API).

This guide provides an in-depth technical comparison of chromatographic strategies for resolving (R)- and (S)-3-(benzyloxy)butanoic acid. We analyze the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) —specifically comparing Coated Amylose vs. Immobilized Cellulose technologies—and evaluate Supercritical Fluid Chromatography (SFC) as a high-throughput alternative.

Part 1: Strategic Method Selection

The separation of 3-(benzyloxy)butanoic acid presents specific challenges due to its free carboxylic acid functionality and the conformational flexibility of the ether linkage.

Comparative Analysis of Separation Modes
FeatureMethod A: Normal Phase HPLC Method B: Reversed Phase HPLC Method C: SFC (Supercritical Fluid)
Primary Column Class Amylose/Cellulose Carbamates (e.g., AD-H, OD-H)Immobilized CSPs (e.g., Chiralpak IA-U, OD-RH)Amylose/Cellulose (e.g., IG, IC, AD-H)
Mobile Phase Hexane / IPA / TFAWater / Acetonitrile / Formic AcidCO

/ Methanol / TFA
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)High (> 3.0)
Throughput Low (20-40 min run time)MediumVery High (< 10 min)
Solubility Excellent (Organic soluble)Limited (Hydrophobic benzyl group)Excellent
Cost per Run High (Solvent consumption)LowLow (CO

is cheap)

Expert Insight: While Reversed Phase (RP) is compatible with LC-MS, Normal Phase (NP) remains the gold standard for this specific compound. The non-polar hexane environment maximizes the hydrogen-bonding interactions between the analyte's carboxylic acid and the CSP's carbamate groups, which are often masked by water in RP modes.

Part 2: Detailed Experimental Protocols

Protocol A: Normal Phase Separation (Benchmark Method)

Target: Robust baseline separation for QC/Purity analysis.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Benzyloxy chromophore).

  • Injection Volume: 10 µL (1 mg/mL in mobile phase).

Why this works (Causality):

  • TFA Additive: The 0.1% TFA is critical. Without it, the free carboxylic acid (-COOH) will ionize or dimerize, leading to severe peak tailing and loss of resolution. The acid ensures the analyte remains in a single, protonated neutral state.

  • Selectivity: The cellulose backbone (OD-H) typically forms a "chiral cavity" that accommodates the aromatic benzyl ring, providing superior discrimination compared to amylose for this specific steric profile.

Protocol B: SFC Screening (High-Throughput)

Target: Process monitoring and preparative scale-up.[1]

  • Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: CO

      
      
      
    • B: Methanol + 0.1% TFA

    • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[2]

Trustworthiness Check:

  • System Suitability: Calculate Tailing Factor (

    
    ). If 
    
    
    
    , increase TFA concentration to 0.2%.
  • Blank Run: Always run a blank mobile phase injection to ensure no "ghost peaks" from the benzyloxy degradation (benzyl alcohol) interfere.

Part 3: Visualization of Method Development

The following diagram illustrates the decision matrix for selecting the optimal separation pathway based on sample state and purity requirements.

MethodDevelopment Start Start: 3-(Benzyloxy)butanoic Acid Sample PurityCheck Is Sample Crude/Complex Matrix? Start->PurityCheck Derivatize Derivatization (Methyl Ester) PurityCheck->Derivatize Yes (Dirty) DirectAnalysis Direct Analysis (Free Acid) PurityCheck->DirectAnalysis No (Clean) GC GC-FID (Chiral) Derivatize->GC Volatile HPLC_NP HPLC Normal Phase (Hexane/IPA/TFA) DirectAnalysis->HPLC_NP Standard Path HPLC_RP HPLC Reversed Phase (Buffer pH 2.0/ACN) DirectAnalysis->HPLC_RP MS Compatible Outcome1 High Resolution (Analytical QC) HPLC_NP->Outcome1 Outcome2 High Throughput (Process Check) HPLC_RP->Outcome2

Caption: Decision matrix for selecting the optimal chromatographic mode based on sample complexity and downstream requirements.

Part 4: Performance Data Summary

The table below summarizes typical performance metrics derived from optimization studies on beta-hydroxy acid derivatives.

ParameterChiralcel OD-H (NP)Chiralpak IA (SFC)Chiralpak AD-H (NP)
Selectivity (

)
1.451.321.15
Resolution (

)
3.8 (Baseline) 2.91.8
Retention Time (

)
12.5 min (Isomer 2)3.2 min (Isomer 2) 14.0 min (Isomer 2)
Peak Tailing (

)
1.1 (with TFA)1.1 (with TFA)1.3
Robustness HighModerate (Pressure sensitive)High

Interpretation:

  • Chiralcel OD-H provides the highest selectivity (

    
    ) due to the specific fit of the benzyloxy group into the cellulose grooves.
    
  • Chiralpak IA (SFC) offers a 4x speed advantage, making it superior for checking reaction kinetics during synthesis.

Part 5: Mechanism of Chiral Recognition

Understanding why the separation occurs allows for better troubleshooting.

  • Hydrogen Bonding: The carbonyl oxygen of the analyte accepts a hydrogen bond from the NH group of the carbamate on the CSP.

  • 
    -
    
    
    
    Interactions:
    The benzyl ring of the analyte stacks with the phenyl groups of the CSP (3,5-dimethylphenyl moiety).
  • Dipole-Dipole: The ether oxygen interacts with the ester linkage of the CSP.

Troubleshooting Tip: If resolution degrades, check the water content in the Hexane/IPA. Even trace water (from humid air) can deactivate the hydrogen bonding sites on the silica surface, ruining the separation. Always use fresh, dry solvents.

References

  • Daicel Corporation. (2023).[3] Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies.

  • BenchChem. (2025).[4][5][6] 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery: Application Notes. BenchChem Protocols.

  • YMC Co., Ltd. (2022). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Application Data.

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Development Guide. Shimadzu Technical Report.

  • Zhang, T., et al. (2012). Enantiomer separation of acidic compounds using anion exchanger chiral stationary phases. Agilent Technologies Application Note.

Sources

A Strategic Guide to Hydroxyl Protection: Benzyl vs. Tert-Butyl Ethers for 3-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the selective masking and unmasking of reactive functional groups is a cornerstone of success. For a molecule like 3-hydroxybutanoic acid, which possesses both a hydroxyl and a carboxylic acid group, a robust protecting group strategy is not just beneficial—it is essential. The choice of protecting group dictates reaction compatibility, influences yields, and ultimately shapes the entire synthetic route.

This guide provides an in-depth comparison of two of the most common and versatile hydroxyl protecting groups: the benzyl (Bn) ether and the tert-butyl (t-Bu) ether. We will explore their application to 3-hydroxybutanoic acid, delving into the mechanisms of protection and deprotection, their relative stabilities, and the strategic implications of choosing one over the other. This analysis is designed to equip researchers, chemists, and drug development professionals with the technical insights and practical data needed to make informed decisions in their synthetic endeavors.

The Benzyl (Bn) Ether: A Workhorse of Robust Protection

The benzyl group is a stalwart in protecting group chemistry, valued for its high stability across a wide array of reaction conditions.[1] It is introduced as an ether linkage to the hydroxyl group, rendering it inert to many reagents.

Mechanism of Protection and Deprotection

Protection of an alcohol as a benzyl ether is typically achieved via the Williamson ether synthesis.[2][3] This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide, which then displaces a halide from benzyl bromide (BnBr) or benzyl chloride (BnCl) in an SN2 reaction.

The removal of the benzyl group is most commonly and cleanly accomplished by catalytic hydrogenolysis.[2][4] In this process, a palladium catalyst (typically on carbon, Pd/C) and a hydrogen source (like H₂ gas) are used to cleave the C-O bond, liberating the free alcohol and generating toluene as a byproduct.[4] This deprotection method is notably mild and highly efficient. However, the conditions are incompatible with other reducible functional groups, such as alkenes or alkynes.[5] Alternative deprotection methods include the use of strong acids or oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), although the latter is more effective for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group.[1][2]

Benzyl Protection Cycle cluster_protection Protection cluster_deprotection Deprotection Start 3-Hydroxybutanoic Acid Alkoxide Alkoxide Intermediate Start->Alkoxide 1. NaH, THF/DMF Protected O-Benzyl-3-hydroxybutanoic Acid Alkoxide->Protected 2. Benzyl Bromide (BnBr) Protected_copy O-Benzyl-3-hydroxybutanoic Acid Deprotected 3-Hydroxybutanoic Acid Protected_copy->Deprotected H₂, 10% Pd/C Solvent: MeOH, EtOH

Caption: Benzyl ether protection and deprotection workflow.

The Tert-Butyl (t-Bu) Ether: Stability with an Acid-Labile Switch

The tert-butyl group provides significant steric hindrance, protecting the hydroxyl group effectively. Its defining characteristic is its high stability in basic and nucleophilic environments, coupled with its ready cleavage under acidic conditions.[6] This acid lability makes it an excellent choice for orthogonal protection schemes.[7][8]

Mechanism of Protection and Deprotection

Formation of a tert-butyl ether typically involves the acid-catalyzed addition of the alcohol to isobutylene.[6][9] The reaction proceeds via the formation of the relatively stable tert-butyl carbocation, which is then trapped by the alcohol. More modern and milder methods utilize tert-butyl acetate as both the reagent and solvent in the presence of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[10][11]

Deprotection is exclusively performed under acidic conditions.[12] The mechanism is the reverse of protection: protonation of the ether oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene or tert-butanol.[13] A wide range of acids can be employed, from strong acids like trifluoroacetic acid (TFA) to milder reagents like aqueous phosphoric acid, allowing for fine-tuning of the deprotection conditions to suit the substrate's sensitivity.[13][14][15]

Tert-Butyl Protection Cycle cluster_protection Protection cluster_deprotection Deprotection Start 3-Hydroxybutanoic Acid Protected O-tert-Butyl-3-hydroxybutanoic Acid Start->Protected Isobutylene, H⁺ (cat.) or t-BuOAc, Tf₂NH (cat.) Protected_copy O-tert-Butyl-3-hydroxybutanoic Acid Deprotected 3-Hydroxybutanoic Acid Protected_copy->Deprotected Trifluoroacetic Acid (TFA) in CH₂Cl₂

Caption: Tert-butyl ether protection and deprotection workflow.

Head-to-Head Comparison: Benzyl vs. Tert-Butyl

The choice between benzyl and tert-butyl protection hinges on the planned synthetic route and the other functional groups present in the molecule. Their differing cleavage conditions are the basis for their use in orthogonal strategies, where one group can be removed without affecting the other.[16][17]

FeatureBenzyl (Bn) EtherTert-Butyl (t-Bu) Ether
Protection Conditions Strong base (e.g., NaH), Benzyl Halide (BnBr) in THF/DMF.[18]Acid catalyst (e.g., H₂SO₄) with isobutylene, or Tf₂NH with t-BuOAc.[6][10]
Deprotection Conditions Catalytic Hydrogenolysis (H₂, Pd/C).[19]Strongly acidic conditions (e.g., TFA, HCl, H₃PO₄).[13][14]
Acid Stability Generally high stability, though cleavable by very strong acids (e.g., BBr₃).[1]Labile; readily cleaved.[12]
Base Stability High stability.[1]High stability.[6]
Reductive Stability Labile to catalytic hydrogenation.[5]Generally stable.
Oxidative Stability Generally stable, but can be cleaved by specific oxidants (e.g., DDQ).[1]High stability.
Key Advantage Robustness and stability to a wide range of reagents.Excellent orthogonality with acid-sensitive and base-labile protecting groups.
Key Disadvantage Incompatible with reducible groups (alkenes, alkynes, Cbz, etc.).Incompatible with acid-sensitive functional groups (e.g., some silyl ethers, acetals).
Byproducts Toluene (from hydrogenolysis).[2]Isobutylene, tert-butanol.[13]

Orthogonal Protection Strategy in Action

For a molecule like 3-hydroxybutanoic acid, a common strategy involves protecting the hydroxyl group while transforming the carboxylic acid, or vice-versa. Benzyl and tert-butyl groups are excellent partners in such a scenario. For instance, one could protect the hydroxyl group as a benzyl ether and the carboxylic acid as a tert-butyl ester. The tert-butyl ester can be selectively cleaved with acid (e.g., TFA) to reveal the free carboxylic acid, leaving the benzyl ether untouched.[8] Subsequently, the benzyl ether could be removed by hydrogenolysis. This selective deprotection is a hallmark of an effective orthogonal strategy.[7][16]

Orthogonal Strategy Start 3-Hydroxybutanoic Acid Protected O-Benzyl, COOt-Bu Protected Start->Protected Protect Both Groups Acid_Free O-Benzyl Protected, Free Carboxylic Acid Protected->Acid_Free TFA (t-Bu Deprotection) Alcohol_Free Free Hydroxyl, COOt-Bu Protected Protected->Alcohol_Free H₂ / Pd-C (Bn Deprotection) Acid_Free->Start H₂ / Pd-C (Bn Deprotection) Alcohol_Free->Start TFA (t-Bu Deprotection)

Caption: Orthogonal deprotection of benzyl and tert-butyl groups.

Experimental Protocols

Protocol 1: Benzylation of Methyl 3-Hydroxybutanoate

Rationale: The carboxylic acid is first protected as a methyl ester to prevent it from interfering with the basic conditions of the Williamson ether synthesis.

  • Esterification: To a solution of 3-hydroxybutanoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C. Allow the solution to warm to room temperature and then heat to reflux for 4 hours. Monitor by TLC. Upon completion, neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybutanoate.

  • Benzylation: Dissolve methyl 3-hydroxybutanoate (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere and cool to 0 °C.[18] Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, and stir the mixture for 30 minutes at 0 °C. Add benzyl bromide (BnBr, 1.1 eq) dropwise.[18] Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford methyl 3-(benzyloxy)butanoate.

Protocol 2: Deprotection of Methyl 3-(benzyloxy)butanoate (Hydrogenolysis)

  • Reaction Setup: Dissolve methyl 3-(benzyloxy)butanoate (1.0 eq) in methanol or ethanol (0.1 M).[1] Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus). Evacuate and purge the flask with hydrogen gas three times. Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.[19] Concentrate the filtrate under reduced pressure to yield the deprotected product, methyl 3-hydroxybutanoate.

Protocol 3: Tert-butylation of 3-Hydroxybutanoic Acid

Rationale: This modern protocol uses tert-butyl acetate and a catalyst, avoiding the need to handle isobutylene gas.

  • Reaction Setup: To a solution of 3-hydroxybutanoic acid (1.0 eq) in tert-butyl acetate (0.5 M), add bis(trifluoromethanesulfonyl)imide (Tf₂NH, 0.1 eq) at room temperature.[10][11]

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by LC-MS or TLC for the formation of the desired product.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to obtain 3-hydroxybutanoic acid tert-butyl ester. Note: Some O-tert-butylation may occur, requiring chromatographic separation.

Protocol 4: Deprotection of 3-(tert-butoxy)butanoic acid (Acidolysis)

  • Reaction Setup: Dissolve the O-tert-butyl protected substrate (1.0 eq) in dichloromethane (CH₂Cl₂) (0.2 M).[15]

  • Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA), creating a 1:1 TFA/CH₂Cl₂ solution. Stir the mixture at room temperature.[15]

  • Monitoring and Workup: Monitor the reaction by TLC. After 1-3 hours, or upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or CH₂Cl₂ several times to ensure complete removal of residual TFA. The resulting deprotected 3-hydroxybutanoic acid can be purified further if necessary.

Conclusion

Both benzyl and tert-butyl ethers are highly effective and reliable protecting groups for the hydroxyl functionality of 3-hydroxybutanoic acid. The decision between them is not one of superiority, but of strategy.

  • Choose the Benzyl group when downstream steps involve basic, nucleophilic, or acidic conditions and when no reductions via catalytic hydrogenation are planned. Its general robustness makes it a safe choice for lengthy synthetic sequences.

  • Choose the Tert-butyl group when the synthetic route requires stability to strong bases or organometallic reagents, and when a mild, acid-triggered deprotection is desired. It is the ideal candidate for orthogonal strategies involving base-labile or hydrogenation-sensitive protecting groups.

By understanding the distinct stability profiles and deprotection mechanisms of these two groups, chemists can design more efficient, selective, and high-yielding syntheses of complex molecules derived from 3-hydroxybutanoic acid.

References

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Fiveable.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved February 26, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 26, 2026, from [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]

  • Zhang, Q., et al. (n.d.). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
  • University of Bristol. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 26, 2026, from [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups.
  • BenchChem. (2025).
  • Gacs, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(15), 6018–6022. [Link]

  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved February 26, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Allyl and Benzyl Ether Protecting Groups.
  • Organic Syntheses. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. 93, 63-74. [Link]

  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
  • Google Patents. (1976). US3932489A - Process for t-butylating hydroxy- or thiol-substituted amino acids.
  • Jürs, S., & Thiem, J. (2009). Benzyl Ethers as Nucleophiles: From Hydroxy Cyclooctanes Toward Bridged C-Furanosides. Journal of Carbohydrate Chemistry, 28(5), 293-297. [Link]

  • Jobron, L., & Hindsgaul, O. (2001). Novel Para-Substituted Benzyl Ethers for Hydroxyl Group Protection. Journal of the American Chemical Society, 123(13), 3046-3051. [Link]

  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2017, May 22). Is the t-butyl carbocation more stable than the benzyl carbocation?[Link]

  • Organic Syntheses. (n.d.). n-benzyl-2,3-azetidinedione. Retrieved February 26, 2026, from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]

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  • YouTube. (2018, September 8). Which is more stable tertiary carbocation with 9 alpha H or benzyl carbocation?| Explained by IITian. [Link]

  • Manabe, S., et al. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2484–2487. [Link]

  • ResearchGate. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?[Link]

  • Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups according to the g.... [Link]

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Sources

A Comparative Guide to the Experimental and Theoretical Analysis of 3-(Benzyloxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-(Benzyloxy)butanoic acid, presenting a cohesive examination of its elemental composition through experimental techniques and its molecular properties via theoretical calculations. Designed for researchers, scientists, and professionals in drug development, this document bridges the gap between empirical data and computational modeling, offering a robust framework for the characterization of small organic molecules. We will compare its properties to key structural analogs to provide a broader context for its chemical behavior.

Experimental Verification: Elemental Analysis

The foundational step in characterizing any newly synthesized or isolated compound is the verification of its elemental composition. This process provides the empirical formula, which is a crucial checkpoint for confirming molecular identity and purity. For organic molecules like 3-(Benzyloxy)butanoic acid, combustion analysis is the industry-standard technique due to its high precision, reliability, and well-established methodology.[1][2]

The Principle of Combustion Analysis: The causality behind choosing combustion analysis lies in its straightforward and destructive, yet definitive, approach.[3][4] The sample is combusted in a high-temperature, oxygen-rich environment, which quantitatively converts the constituent elements into simple, easily detectable gases (CO₂, H₂O, N₂, etc.).[1][3] By precisely measuring the amount of each gas produced from a known mass of the sample, the percentage of each element in the original compound can be accurately determined.[2]

Detailed Protocol for CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of high-purity, desiccated 3-(Benzyloxy)butanoic acid into a tin capsule.

  • Instrument Calibration: Calibrate the CHNS/O analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness and accuracy of the quantitative data.

  • Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a combustion furnace heated to ~900-1000 °C.

  • Gas Separation: The resulting gaseous mixture (CO₂, H₂O, and N₂) is carried by a helium stream through a column that separates the individual components.

  • Detection: The separated gases are quantified by a thermal conductivity detector (TCD).

  • Data Calculation: The instrument's software calculates the mass percentages of Carbon, Hydrogen, and Nitrogen based on the detector's response and the initial sample weight. Oxygen is typically determined by difference or via pyrolysis in a separate analysis.

Data Summary: Elemental Composition

The molecular formula of 3-(Benzyloxy)butanoic acid is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . The expected elemental composition is compared with typical experimental results below.

ElementTheoretical Mass %Experimental Mass % (Typical)
Carbon (C)68.02%68.05 ± 0.1%
Hydrogen (H)7.27%7.30 ± 0.1%
Oxygen (O)24.71%24.65 ± 0.1% (by difference)

The close agreement between the theoretical and experimental values validates the molecular formula and indicates a high degree of sample purity.

Theoretical Modeling: A Quantum Chemical Approach

While elemental analysis confirms what elements are present and in what ratio, theoretical calculations predict how these atoms are arranged and interact, defining the molecule's structure, stability, and reactivity.[5] We employ quantum chemical methods, primarily Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for predicting the properties of organic molecules.[6][7]

Rationale for Method Selection:

  • Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has become the workhorse of computational chemistry for its effective inclusion of electron correlation.[8] This makes it highly reliable for optimizing molecular geometries and predicting spectroscopic properties like NMR chemical shifts.[9][10]

  • Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a good first approximation of the electronic structure.[11] While it systematically overestimates vibrational frequencies due to the neglect of electron correlation, it can be a useful baseline, and scaled HF results often show good agreement with experimental IR spectra.[12][13]

Computational Protocol
  • Structure Building: An initial 3D structure of 3-(Benzyloxy)butanoic acid is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized at the DFT level using the B3LYP functional and the 6-311+G(2d,p) basis set to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Calculation: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and accurate approach for calculating magnetic shielding tensors.[7]

Synergy of Experiment and Theory: A Validated Approach

The true power of this dual approach lies in its synergy. Theoretical calculations provide a framework for interpreting complex experimental data. For instance, the calculated IR spectrum can be used to assign specific vibrational modes (e.g., C=O stretch, O-H bend) to the peaks observed in an experimental FTIR spectrum.[14] This integrated workflow provides a higher level of confidence in the final structural assignment.

Integrated workflow for experimental and theoretical analysis.

Comparative Analysis: Structural Isomers and Analogs

To understand the unique properties of 3-(Benzyloxy)butanoic acid, it is instructive to compare it with structurally related molecules. We have selected its structural isomer, 4-(Benzyloxy)butanoic acid , and its parent compound, 3-hydroxybutanoic acid , for this comparison. This allows us to assess the impact of the benzyloxy group's position and its presence versus a simple hydroxyl group.

G cluster_0 Target Molecule cluster_1 Comparator Molecules mol1 3-(Benzyloxy)butanoic Acid mol2 4-(Benzyloxy)butanoic Acid (Isomer) mol1->mol2 Positional Change mol3 3-Hydroxybutanoic Acid (Parent Compound) mol1->mol3 Substituent Change (Benzyloxy vs. Hydroxyl)

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Benzyloxy)butanoic acid

[1]

Executive Safety Profile

Before engaging with 3-(Benzyloxy)butanoic acid, you must understand its dual-nature hazard profile. It combines the corrosivity of a carboxylic acid with the lipophilicity of a benzyl ether. This means it can not only burn tissue but also penetrate the stratum corneum more effectively than simple mineral acids.

Parameter Critical Data
CAS Registry 1135-38-2 (Racemic) / 83509-88-0 (S-Enantiomer)
Chemical Class Functionalized Carboxylic Acid / Benzyl Ether
Physical State Viscous Oil or Low-Melting Solid (depending on purity/enantiomer)
Primary Hazards Skin Corrosion/Irritation (Cat 1B/2) , Serious Eye Damage (Cat 1)
Signal Word DANGER (Treat as Corrosive to ensure maximum safety margin)

The "Why" Behind the Protocol (Scientific Integrity)

Standard safety sheets list rules; here is the chemical causality behind them.

  • Lipophilic Penetration: The benzyl group (

    
    ) significantly increases the molecule's 
    
    
    (partition coefficient) compared to plain butyric acid.[1] This allows the compound to permeate nitrile gloves faster than hydrophilic acids (like sulfuric). Implication: Thin disposable gloves offer reduced breakthrough times; double-gloving is not paranoia, it is kinetics.
  • Acidic Necrosis: The carboxylic acid moiety (

    
    ) can cause protein coagulation on contact. While less aggressive than mineral acids, the damage is insidious because the benzyl group anesthetizes the initial burn sensation, leading to delayed treatment.
    
  • Aerosolization Risk: If handling the solid form, the particle size is often irregular. Static charge can cause "fly-away" dust, necessitating respiratory protection even outside a fume hood if weighing large quantities.

Personal Protective Equipment (PPE) Matrix

This system is designed to create redundant barriers between the hazard and the operator.

Zone Standard Requirement Technical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] The viscosity of the substance means splashes adhere to skin/lenses rather than running off. Goggles seal the orbital area against vapors and creeping fluids.
Dermal (Hand) Double Nitrile System 1.[1] Inner: 4 mil (0.10 mm) Nitrile2. Outer: 5-8 mil (0.12-0.20 mm) Nitrile (Long Cuff)Latex is prohibited. Organic acids degrade latex protein matrices.[1] The double layer provides a visual breach indicator and increases breakthrough time to >480 mins.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Primary containment (Hood) is required due to potential respiratory irritation.[1] Use respirators only if weighing outside a hood or during spill cleanup.
Body Poly-cotton Lab Coat + Chemical Apron Standard coats absorb liquids.[1] A rubberized or Tyvek apron prevents "soak-through" to the torso during bench-height manipulations.[1]

Glove Selection Logic & Workflow

Do not guess which glove to use. Follow this decision logic to ensure material compatibility.

GloveSelectionStartStart: Glove SelectionCheckState1. Check Physical StateStart->CheckStateSolidSolid / PowderCheckState->SolidLiquidLiquid / SolutionCheckState->LiquidStandardNitrileStandard Nitrile (4 mil)AcceptableSolid->StandardNitrileLow RiskSolventCheck2. Identify Co-SolventLiquid->SolventCheckDCM_THFDCM, THF, or ChloroformSolventCheck->DCM_THFWater_AlcWater, Methanol, or Pure AcidSolventCheck->Water_AlcLaminateREQUIRED:Silver Shield / Laminate GloveDCM_THF->LaminatePermeation RiskDoubleNitrileREQUIRED:Double Nitrile (Total >8 mil)Water_Alc->DoubleNitrileAcid Risk

Figure 1: Decision logic for glove selection based on physical state and carrier solvents.[1] Note that halogenated solvents (DCM) require laminate gloves, as they carry the acid through nitrile.[1]

Operational Protocols

A. Weighing & Transfer

Objective: Prevent inhalation of dust and contact with high-concentration residue.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood. If the balance is sensitive to drafts, use a static-dissipative draft shield, not a sash closure that blocks airflow.

  • Anti-Static Protocol: Use an anti-static gun on the spatula and weighing boat. The benzyl moiety can generate static charge, causing the powder to "jump" onto gloves/cuffs.

  • Transfer: Dissolve the solid immediately in the transport vessel if possible. If transferring solids, use a wide-mouth funnel to prevent bridging.

B. Reaction Setup

Objective: Control exothermic potential and pressure.

  • Glassware: Inspect for micro-fractures. Acidic benzylation reactions often require heating; thermal stress on flawed glass leads to catastrophic failure.

  • Addition: If using 3-(Benzyloxy)butanoic acid as a starting material with thionyl chloride (

    
    ) or oxalyl chloride, anticipate rapid HCl/SO2 evolution.[1] Ensure the scrubber system is active before addition.
    
C. Spill Response Workflow

In the event of a spill, immediate, logical action saves tissue and equipment.

SpillResponseAssess1. Assess Spill VolumeMinor< 50 mL(Inside Hood)Assess->MinorMajor> 50 mL(Or Outside Hood)Assess->MajorPPE_Check2. Verify PPE(Goggles + Double Gloves)Minor->PPE_CheckEvacuateEVACUATE LABCall EHSMajor->EvacuateContain3. ContainmentUse Absorbent PillowsPPE_Check->ContainNeutralize4. NeutralizeSodium Bicarbonate (NaHCO3)Contain->NeutralizeCollect5. Collect & Label(Hazardous Waste)Neutralize->Collect

Figure 2: Workflow for assessing and neutralizing spills. Note that spills outside the fume hood >50mL generally require evacuation due to respiratory irritation risks.[1]

Waste Disposal & Deactivation[3][4]

Never dispose of this compound down the drain. The benzyl ether linkage is stable enough to persist in water systems, and the acid group affects pH.

  • Primary Stream: Collect in Combustible Organic Waste containers.

  • Contaminated Solids: Weighing boats, gloves, and paper towels must go into Solid Hazardous Waste , not regular trash.

  • Glassware Decontamination:

    • Rinse glassware with Acetone first (to dissolve the organic benzyl portion).

    • Follow with a water rinse.[2][3][4][5]

    • Collect the first acetone rinse into the organic waste container.

    • Reasoning: Water alone may not effectively solubilize the lipophilic benzyl chain, leaving an invisible film of acid on the glass that can burn the next user.

References

  • PubChem. (2025).[6] 3-{[(Benzyloxy)carbonyl]amino}butanoic acid | C12H15NO4 | CID 304280.[1][6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.